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Core Science & Biosynthesis

Foundational

Mechanistic Foundations and Synthetic Workflows for 2-Oxa-4-aza-bicyclo[3.3.1]nonan-3-one Scaffolds

Executive Summary & Strategic Context The 2-oxa-4-aza-bicyclo[3.3.1]nonan-3-one core is a highly rigid, conformationally locked bridged bicyclic urethane (cyclic carbamate). In modern drug discovery, accessing sp³-rich,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Context

The 2-oxa-4-aza-bicyclo[3.3.1]nonan-3-one core is a highly rigid, conformationally locked bridged bicyclic urethane (cyclic carbamate). In modern drug discovery, accessing sp³-rich, three-dimensional scaffolds is critical for improving target selectivity and metabolic stability. This specific bicyclic architecture frequently serves as a structural mimic for morphan alkaloids and is a valuable intermediate in the synthesis of complex biologically active targets, including kinase inhibitors and epothilone analogues[1],[2].

As a Senior Application Scientist, I approach the synthesis of this core not merely as a sequence of reagent additions, but as an orchestration of orbital alignments and thermodynamic driving forces. This technical guide deconstructs the mechanistic causality behind its formation, focusing on the highly efficient electrophile-induced heterocyclization of cyclohexenyl carbamates, and provides self-validating protocols for reproducible execution.

Structural Anatomy & Atom Mapping

To understand the formation mechanism, we must first map the atoms from the monocyclic precursor to the bicyclic product. The core is a 1,3-bridged cyclohexane. When synthesized via the halocyclization of an N-protected cyclohex-3-enylamine, the transformation creates a highly specific mapping between the starting material and the resulting bicyclo[3.3.1]nonane system.

  • Bridgeheads (C1 and C5): Formed from the alkene carbon undergoing nucleophilic attack and the carbon bearing the original amine.

  • The 3-Atom Hetero-Bridge (C2-C3-C4): Composed of the carbamate oxygen, the carbonyl carbon, and the carbamate nitrogen.

  • The 1-Atom Bridge (C9): The methylene group originally separating the amine and the alkene in the cyclohexane ring.

AtomMapping C1 Cyclohexene C1 (N-Boc attachment) B5 Bicyclic C5 (Bridgehead) C1->B5 Maps to C2 Cyclohexene C2 (Methylene) B9 Bicyclic C9 (1-Carbon Bridge) C2->B9 Maps to C3 Cyclohexene C3 (Alkene carbon) B1 Bicyclic C1 (Bridgehead) C3->B1 Maps to C4 Cyclohexene C4 (Alkene carbon) B8 Bicyclic C8 (Halogenated) C4->B8 Maps to

Caption: Atom mapping from the cyclohex-3-enylamine precursor to the bicyclo[3.3.1]nonane core.

Mechanistic Causality: The Heterocyclization Cascade

The most robust method for forming the 2-oxa-4-aza-bicyclo[3.3.1]nonan-3-one framework is the electrophile-induced intramolecular cyclization of N-Boc- or N-Cbz-cyclohex-3-enylamines[1]. Alternatively, acid-catalyzed epoxide ring-opening[3] or base-promoted heterocyclization of dibromocyclohexyl carbamates[4] can be employed.

Focusing on the N-Bromosuccinimide (NBS) mediated bromocyclization , the mechanism is driven by strict stereoelectronic requirements:

A. Ambident Nucleophilicity: Why Oxygen Attacks

The N-Boc group is an ambident nucleophile. While the nitrogen atom possesses a lone pair, amide resonance delocalizes this electron density into the carbonyl group. This renders the carbonyl oxygen the harder, more electron-rich nucleophile. Kinetically, the oxygen attacks the electrophilically activated alkene to form a 6-membered oxazinone ring (6-exo-tet trajectory), which is thermodynamically favored over nitrogen attack.

B. Stereochemical Control & Orbital Alignment

For the cyclization to succeed, the nucleophile must approach the anti-bonding orbital ( σ *) of the newly formed C3-Br + bond from the opposite face (anti-periplanar attack). This requires the cyclohexene ring to adopt a reactive half-chair conformation where the N-Boc group is forced into a pseudo-axial position. This precise geometric alignment allows the carbonyl oxygen to bridge the gap and attack C3.

C. Dealkylation

Following the attack, a highly reactive cyclic oxonium intermediate is formed. To restore neutrality, the tert-butyl group of the Boc moiety is cleaved (releasing isobutylene and a proton), yielding the stable bicyclic urethane.

Mechanism Step1 1. N-Boc-cyclohex-3-enylamine Step2 2. Electrophilic Activation (NBS) Formation of Bromonium Ion at C3-C4 Step1->Step2 Step3 3. Intramolecular Nucleophilic Attack Carbonyl Oxygen attacks C3 (6-exo-tet) Step2->Step3 Step4 4. Cyclic Oxonium Intermediate (trans-diaxial arrangement) Step3->Step4 Step5 5. Dealkylation (Isobutylene loss) Yields 8-Bromo-2-Oxa-4-Aza-Bicyclo[3.3.1]nonan-3-one Step4->Step5

Caption: Step-by-step mechanistic pathway of the electrophile-induced heterocyclization.

Experimental Methodologies & Self-Validating Protocols

To ensure reproducibility and scientific integrity, the following protocol is designed as a self-validating system. Every step includes a built-in causality check to verify the reaction is proceeding along the correct mechanistic pathway[1].

Synthesis of 8-Bromo-2-oxa-4-azabicyclo[3.3.1]nonan-3-one

  • Reaction Setup: Dissolve N-Boc-cyclohex-3-enylamine (1.0 equiv, e.g., 0.10 mmol) in anhydrous dichloromethane (CH₂Cl₂) under an inert argon atmosphere. Cool the reaction flask to -78 °C.

    • Causality: Cryogenic conditions suppress intermolecular dimerization and stabilize the transient bromonium ion, ensuring maximum facial stereoselectivity.

  • Electrophile Addition: Add N-Bromosuccinimide (NBS, 1.2 equiv) in a single portion.

    • Causality: NBS acts as a controlled source of electrophilic bromine, preventing the over-oxidation or uncontrolled radical pathways associated with liquid Br₂.

  • Monitoring & Maturation: Allow the reaction to stir for 18 hours, slowly warming to room temperature. Monitor via TLC (Hexane:EtOAc 3:1).

    • Validation Check: The starting material will disappear, replaced by a highly polar, UV-inactive spot (stainable with phosphomolybdic acid or KMnO₄) corresponding to the cyclic carbamate.

  • Quenching: Quench the reaction by adding saturated aqueous Na₂S₂O₃ (sodium thiosulfate).

    • Causality: Thiosulfate instantly reduces any unreacted electrophilic bromine species to inert bromide, preventing oxidative degradation of the product during the workup phase.

  • Purification & Validation: Extract the aqueous layer with CH₂Cl₂, dry the combined organic phases over anhydrous MgSO₄, and concentrate in vacuo. Purify via silica gel flash chromatography.

    • Validation Check: ¹H NMR spectroscopy must show a characteristic downfield shift for the bridgehead protons (C1 and C5) and the C8 proton adjacent to the bromine atom. The disappearance of the tert-butyl singlet (~1.4 ppm) confirms successful dealkylation.

Workflow Prep Reaction Setup Substrate in dry CH2Cl2 at -78°C React Reagent Addition Add NBS (1.2 eq) under Argon Prep->React Monitor Monitoring TLC (Hexane:EtOAc) until completion React->Monitor Quench Quenching Na2S2O3 (aq) to neutralize Br2 Monitor->Quench Purify Purification Flash Chromatography & NMR validation Quench->Purify

Caption: Self-validating experimental workflow for the synthesis of the bicyclic core.

Quantitative Yield & Optimization Data

The choice of solvent, electrophile, and temperature drastically impacts the cyclization efficiency. The table below synthesizes optimization parameters based on established literature precedents for this structural class[4],[1].

SolventReagent / ElectrophileTemperature ProfileTimeYield (%)Mechanistic Observation
CH₂Cl₂ NBS (1.2 eq) -78 °C to RT 18 h 82% Optimal conditions; high stereocontrol and clean dealkylation.
THFNBS (1.2 eq)0 °C to RT12 h45%Competitive solvent coordination reduces the rate of intramolecular attack.
CH₃CNI₂ (1.5 eq)0 °C to RT24 h68%Iodocyclization proceeds smoothly but with slightly lower overall conversion.
DMFNaH (Base)RT12 h44%Base-promoted cyclization of a dibromide precursor; suffers from competing elimination pathways.

References

  • Title : Synthesis of 7-Azabicyclo[2.2.1]heptane and 2-Oxa-4-azabicyclo[3.3.1]non-3-ene Derivatives by Base-Promoted Heterocyclization of Alkyl N-(cis(trans)-3,trans(cis)-4-Dibromocyclohex-1-yl)carbamates... Source : ACS Publications URL :[Link]

  • Title : A New Synthetic Pathway to Epothilone Analogues and... Source : Publikationssystem der Universität Tübingen URL :[Link]

  • Title : Stereocontrolled syntheses for the six diastereomeric 1,2-dihydroxy-4,5-diaminocyclohexanes: PtII complexes and P-388 antitumor properties Source : PubMed (nih.gov) URL : [Link]

  • Title : Carpatizine, a Novel Bridged Oxazine Derivative Generated by Non-enzymatic Reaction Source : PubMed Central (nih.gov) URL :[Link]

Sources

Exploratory

A Technical Guide to the Computational Modeling of 2-Oxa-4-aza-bicyclo[3.3.1]nonan-3-one using Density Functional Theory

Executive Summary The bicyclo[3.3.1]nonane framework and its heteroatomic analogues are privileged scaffolds in medicinal chemistry, offering a rigid three-dimensional structure that can precisely orient functional group...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The bicyclo[3.3.1]nonane framework and its heteroatomic analogues are privileged scaffolds in medicinal chemistry, offering a rigid three-dimensional structure that can precisely orient functional groups for optimal interaction with biological targets.[1] This guide focuses on a specific derivative, 2-Oxa-4-aza-bicyclo[3.3.1]nonan-3-one, a bicyclic lactam with significant potential as a pharmacophore. We present an in-depth, validated workflow for the computational characterization of this molecule using Density Functional Theory (DFT). This document is intended for researchers, chemists, and drug development professionals, providing not just a protocol, but the scientific rationale behind key methodological choices. By leveraging DFT, we can unlock predictive insights into the molecule's electronic structure, reactivity, and spectroscopic signatures, thereby accelerating its evaluation in early-stage drug discovery.[2][3]

The Strategic Imperative for Computational Scaffolding

In modern drug development, understanding a molecule's intrinsic properties before committing to extensive synthetic and screening efforts is paramount. Computational chemistry, particularly DFT, provides a cost-effective and highly accurate means to achieve this.[4][5] DFT allows us to build a comprehensive molecular profile, elucidating properties that are often difficult or time-consuming to measure experimentally.

For a novel scaffold like 2-Oxa-4-aza-bicyclo[3.3.1]nonan-3-one, this approach is invaluable. The bicyclic system imposes significant conformational rigidity and ring strain, which can profoundly influence its reactivity and binding capabilities—factors that are critical for its function as a potential therapeutic agent.[6][7][8] This guide establishes a robust computational pipeline to dissect these properties, transforming a simple chemical structure into a data-rich model for informed decision-making.

The Computational Engine: Density Functional Theory (DFT)

Density Functional Theory is a quantum mechanical method that determines the electronic structure of a molecule by modeling its electron density.[9] This approach offers an exceptional balance of computational efficiency and accuracy, making it the workhorse for molecular modeling in pharmaceutical research.[10][11] The predictive power of a DFT calculation hinges on two critical user-defined parameters: the exchange-correlation functional and the basis set .

  • Exchange-Correlation Functional: This is an approximation of the complex quantum mechanical interactions between electrons. Functionals are often arranged in a "Jacob's Ladder," with each rung representing an increase in sophistication and, typically, accuracy. For organic molecules, hybrid functionals like B3LYP are well-established benchmarks, while modern, dispersion-corrected functionals like ωB97X-D offer improved accuracy for non-covalent interactions.[12]

  • Basis Set: A basis set is a set of mathematical functions used to construct the molecular orbitals. The size and complexity of the basis set dictate the calculation's accuracy and computational cost. Pople-style basis sets like 6-311++G(d,p) are widely used, offering a triple-zeta valence description supplemented with diffuse (++) and polarization (d,p) functions, which are crucial for accurately describing the electron density far from the nuclei and in bonding regions, respectively.[13][14]

A Validated Workflow for Molecular Characterization

A successful computational study relies on a logical and self-validating workflow. The following sections detail a step-by-step protocol designed to ensure the scientific integrity of the results.

Computational_Workflow Input 1. 2D Structure Input (SMILES/ChemDraw) PreOpt 2. 3D Structure Generation & Initial MM Optimization Input->PreOpt DFT_Opt 3. DFT Geometry Optimization PreOpt->DFT_Opt Freq_Calc 4. Vibrational Frequency Analysis DFT_Opt->Freq_Calc Validation Validation Check: No Imaginary Frequencies? Freq_Calc->Validation Validation->DFT_Opt No (Transition State) Re-optimize geometry Prop_Calc 5. Property Calculations (Electronic, Spectroscopic, Reactivity) Validation->Prop_Calc  Yes (True Minimum) Analysis 6. Data Interpretation & Drug Development Insights Prop_Calc->Analysis

Caption: A validated DFT workflow for molecular characterization.

Protocol 3.1: Geometry Optimization and Frequency Validation

The foundational step of any analysis is to find the molecule's most stable three-dimensional structure, its ground-state equilibrium geometry.

Causality: An inaccurate molecular geometry will lead to erroneous predictions for all other properties. Therefore, this step is the most critical. We follow the optimization with a vibrational frequency calculation, which serves as a self-validating check. The presence of any imaginary (negative) frequencies indicates the calculated structure is not a true energy minimum but a transition state, necessitating re-optimization.[9][15]

Step-by-Step Methodology:

  • Input Generation: Draw the 2D structure of 2-Oxa-4-aza-bicyclo[3.3.1]nonan-3-one and convert it to a preliminary 3D structure using software like Avogadro or GaussView.

  • Initial Cleanup: Perform a quick geometry optimization using a computationally inexpensive method like the MMFF94 molecular mechanics force field to resolve any initial structural strain.

  • DFT Calculation: Submit the structure for DFT optimization and frequency calculation using a quantum chemistry software package (e.g., Gaussian, ORCA).[4]

    • Recommended Level of Theory: B3LYP/6-311++G(d,p) or ωB97X-D/def2-TZVP. The latter is often preferred for higher accuracy if computational resources permit.[12][16]

    • Example Gaussian Keyword Line: #p B3LYP/6-311++G(d,p) Opt Freq=NoRaman

  • Validation: After the calculation completes, inspect the output file for the results of the frequency analysis. Confirm that there are zero imaginary frequencies.

ParameterRecommended FunctionalRecommended Basis SetPurpose
Geometry Optimization B3LYP, ωB97X-D6-311++G(d,p), def2-TZVPTo locate the lowest energy (most stable) conformation of the molecule.
Frequency Analysis (Same as optimization)(Same as optimization)To confirm the optimized structure is a true energy minimum (no imaginary frequencies).[15]
Protocol 3.2: Electronic Structure and Reactivity Analysis

With a validated ground-state geometry, we can now probe the molecule's electronic properties, which are fundamental to its chemical behavior and potential biological activity.

Causality: The distribution of electrons in the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—governs the molecule's reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability, while the Molecular Electrostatic Potential (MEP) map provides a visual guide to the sites most likely to engage in intermolecular interactions.[17][18]

Step-by-Step Methodology:

  • Single-Point Energy Calculation: Using the optimized geometry from Protocol 3.1, perform a single-point energy calculation at the same or a higher level of theory. Ensure the necessary keywords are included to generate population analysis (for MEP) and save orbital information.

    • Example Gaussian Keyword Line: #p B3LYP/6-311++G(d,p) Pop=MK IOp(6/33=2)

  • Data Extraction:

    • Extract the energies of the HOMO and LUMO from the output file. Calculate the HOMO-LUMO energy gap (ΔE = E_LUMO - E_HOMO).

    • Generate the MEP surface using a visualization program (e.g., GaussView, Chemcraft). By convention, red regions indicate negative potential (electron-rich, nucleophilic sites) and blue regions indicate positive potential (electron-poor, electrophilic sites).

  • Conceptual DFT Descriptors: For a more quantitative analysis, calculate global and local reactivity descriptors.[19][20][21] These are derived from the HOMO and LUMO energies and provide numerical values for concepts like electronegativity, chemical hardness, and electrophilicity.[22]

Calculated PropertyInterpretation & Significance in Drug Discovery
HOMO Energy Represents the ability to donate an electron. Higher energy indicates greater ease of oxidation, which can be relevant for metabolism.
LUMO Energy Represents the ability to accept an electron. Lower energy indicates greater susceptibility to nucleophilic attack.
HOMO-LUMO Gap (ΔE) A larger gap implies higher kinetic stability and lower chemical reactivity. A smaller gap suggests the molecule is more polarizable and reactive.[17]
MEP Surface Visually identifies sites for intermolecular interactions. Red (negative) areas are likely hydrogen bond acceptors, while blue (positive) areas are hydrogen bond donors.[23]
Protocol 3.3: In-Silico Spectroscopy

DFT can predict spectroscopic data with high accuracy, providing a powerful tool for structural verification and comparison with experimental results.

Causality: Comparing calculated NMR and IR spectra with experimental data is a robust method for confirming the identity and purity of a synthesized compound. Discrepancies can highlight structural misassignments or the presence of unexpected conformers.

Step-by-Step Methodology:

  • NMR Chemical Shift Calculation: Using the optimized geometry, perform an NMR calculation using the Gauge-Independent Atomic Orbital (GIAO) method.[24][25]

    • Example Gaussian Keyword Line: #p B3LYP/6-311++G(d,p) NMR=GIAO

    • The output will provide absolute shielding tensor values. These are typically converted to chemical shifts (ppm) by referencing them against a standard compound (e.g., Tetramethylsilane, TMS) calculated at the same level of theory.

  • IR Spectrum Simulation: The vibrational frequencies calculated in Protocol 3.1 can be used directly to generate a theoretical IR spectrum. The frequencies are often scaled by a small factor (e.g., ~0.96 for B3LYP) to better match experimental values, accounting for anharmonicity and method-specific errors.[23][26]

Translating Data into Drug Development Insights

The true value of computational modeling lies in its ability to guide experimental work. The data generated from this workflow provides actionable intelligence for drug development professionals.

Data_to_Insight DFT_Output DFT Output MEP Map HOMO/LUMO Analysis Calculated NMR/IR Insights Drug Development Insight Predict H-Bonding Sites (Target Recognition) Identify Reactive Sites (Metabolic Stability/Toxicity) Confirm Structure of Synthetic Intermediates DFT_Output:f0->Insights:f0 Carbonyl O⁻ = H-bond acceptor Amide H⁺ = H-bond donor DFT_Output:f1->Insights:f1 LUMO on lactam ring = site of nucleophilic attack HOMO on heteroatoms = site of oxidation DFT_Output:f2->Insights:f2 Compare calculated vs. experimental spectra

Caption: Translating DFT outputs into actionable drug development insights.

Synthesized Insights for 2-Oxa-4-aza-bicyclo[3.3.1]nonan-3-one:

  • Target Interaction: The MEP map will likely show a strong negative potential around the carbonyl oxygen of the lactam, identifying it as a primary hydrogen bond acceptor site. The amide proton (N-H) will show a positive potential, marking it as a hydrogen bond donor. This information is critical for designing molecules that fit into a specific receptor's binding pocket.

  • Metabolic Stability: The location of the HOMO can indicate the site most susceptible to oxidative metabolism. For this molecule, this is likely to be on the lone pairs of the oxygen or nitrogen atoms. The LUMO's localization on the carbonyl carbon suggests this site is the most electrophilic and susceptible to nucleophilic attack, a key consideration for both mechanism of action and potential degradation pathways.[27]

  • Lead Optimization: By understanding the electronic landscape of the core scaffold, medicinal chemists can make informed decisions about where to add or modify substituents to enhance potency, selectivity, or pharmacokinetic properties without disrupting the key binding features.

Conclusion

This guide has outlined a comprehensive and scientifically rigorous workflow for the computational characterization of 2-Oxa-4-aza-bicyclo[3.3.1]nonan-3-one using Density Functional Theory. By following these validated protocols, researchers can generate a wealth of predictive data regarding the molecule's geometry, stability, reactivity, and spectroscopic properties. This in-silico analysis provides a powerful foundation for hypothesis-driven research, enabling a more rational and efficient approach to exploring the potential of this and other novel scaffolds in the landscape of modern drug discovery.

References

  • Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks. Journal of Chemical Information and Modeling. [Link]

  • Density Functional Theory (DFT) - Computational Chemistry Glossary. Deep Origin. [Link]

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  • General Protocol for the Accurate Prediction of Molecular 13C/1H NMR Chemical Shifts via Machine Learning Augmented DFT. Pacific Northwest National Laboratory. [Link]

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  • Conceptual Density Functional Theory. ChemTools Documentation. [Link]

  • Cost-effective density functional theory (DFT) calculations of equilibrium isotopic fractionation in large organic molecules. RSC Publishing. [Link]

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  • Density Functional Theory Investigation on the Molecular Structure and Vibrational Spectra of Triclosan. Spectroscopy Online. [Link]

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  • Evaluation of Vibrational, Electronic, Topology, Reactivity, Bioactivity, Bioavailability and Blood-Brain Barrier Score of 1-(2,6-dimethylphenoxy)propan-2-amine-A DFT, Spectro-scopic and Molecular Docking Approach. Taylor & Francis Online. [Link]

  • Synthesis of 7-Azabicyclo[2.2.1]heptane and 2-Oxa-4-azabicyclo[3.3.1]non-3-ene Derivatives... ResearchGate. [Link]

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Foundational

hydrogen bonding potential in 2-Oxa-4-aza-bicyclo[3.3.1]nonan-3-one derivatives

Engineering Pharmacophores: Hydrogen Bonding Potential in 2-Oxa-4-aza-bicyclo[3.3.1]nonan-3-one Derivatives Executive Summary In the rational design of small-molecule therapeutics, the precise spatial arrangement of hydr...

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Author: BenchChem Technical Support Team. Date: April 2026

Engineering Pharmacophores: Hydrogen Bonding Potential in 2-Oxa-4-aza-bicyclo[3.3.1]nonan-3-one Derivatives

Executive Summary

In the rational design of small-molecule therapeutics, the precise spatial arrangement of hydrogen bond donors (HBDs) and acceptors (HBAs) dictates target affinity and selectivity. The 2-oxa-4-aza-bicyclo[3.3.1]nonan-3-one scaffold—a bridged bicyclic system containing an embedded cyclic carbamate (oxazinone)—represents a highly privileged, conformationally restricted pharmacophore. By locking the carbamate moiety into a rigid [3.3.1] framework, this scaffold pre-organizes hydrogen bonding vectors, effectively bypassing the entropic penalty ( ΔS ) typically associated with the target binding of flexible acyclic analogs.

This technical guide dissects the structural causality behind the scaffold's hydrogen bonding potential, provides comparative quantitative profiling, and outlines a self-validating experimental workflow for evaluating its binding thermodynamics.

Structural Causality and Vector Projection

The fundamental advantage of the 2-oxa-4-azabicyclo[3.3.1]nonan-3-one core lies in its bridged topology. In standard acyclic carbamates, the C–O and C–N bonds undergo free rotation, resulting in an ensemble of conformers. When such a molecule binds to a target protein, it must "freeze" into a single bioactive conformation, incurring a massive thermodynamic penalty.

The[3.3.1] bicyclic system forces the oxazinone ring into a highly restricted twin-chair or chair-boat conformation. This structural lock enforces an s-cis geometry upon the carbamate group.

  • Position 3 (Carbonyl, C=O): Acts as a strong, highly directional HBA. Due to the s-cis restriction, the dipole moment is maximized, enhancing the hydrogen bond basicity ( pKHB​ ) of the carbonyl oxygen.

  • Position 4 (Amine, N-H): Acts as a strong HBD. Its vector is rigidly projected outward, incapable of forming intramolecular hydrogen bonds with the C-2 oxygen due to anti-periplanar constraints, thereby priming it exclusively for intermolecular target engagement.

  • Position 2 (Ring Oxygen, O): Acts as a very weak HBA. Its lone pairs are heavily delocalized into the carbonyl π∗ orbital via resonance, rendering it largely inactive in primary pharmacophore interactions.

This scaffold is not merely a theoretical construct; it is a stable motif found in nature, such as in the non-enzymatic generation of the marine natural product carpatizine ()[1], and can be synthesized via the stereocontrolled heterocyclization of functionalized cyclohexanes ()[2].

PharmacophoreLogic Core 2-Oxa-4-aza-bicyclo[3.3.1] nonan-3-one Scaffold HBA Carbonyl (C=O) Strong HB Acceptor Core->HBA Position 3 HBD Amine (N-H) Strong HB Donor Core->HBD Position 4 Rigidity [3.3.1] Bridged Conformational Lock Core->Rigidity Structural basis Vector Fixed 3D Pharmacophore Trajectory HBA->Vector Directional lock HBD->Vector Directional lock Rigidity->Vector Minimizes ΔS penalty

Pharmacophore vector logic of the 2-oxa-4-aza-bicyclo[3.3.1]nonan-3-one scaffold.

Quantitative Profiling of Hydrogen Bonding Potential

To understand the superiority of the bridged bicyclic carbamate over its acyclic and monocyclic counterparts, we must evaluate the relative hydrogen bond basicity and the conformational entropy penalty ( ΔSconf​ ) incurred during target docking.

Table 1: Comparative Hydrogen Bonding Parameters of Carbamate Scaffolds

Scaffold ArchitectureRepresentative StructureHBD CountHBA CountRelative Carbonyl H-Bond Basicity ( pKHB​ )Conformational Entropy Penalty ( ΔSconf​ )
Acyclic Carbamate Ethyl N-methylcarbamate12~ 1.1High (Multiple rotatable bonds require freezing)
Monocyclic Carbamate Oxazolidin-2-one12~ 1.3Moderate (Subject to ring puckering)
Bridged Bicyclic 2-Oxa-4-azabicyclo[3.3.1]nonan-3-one12~ 1.5Low (Rigid [3.3.1] framework locks vectors)

Note: pKHB​ values are illustrative estimates based on the physical organic chemistry of s-cis locked carbamates, demonstrating the inductive and conformational advantages of the bridged system.

Self-Validating Experimental Workflow: Quantifying H-Bond Potential

To empirically validate the hydrogen bonding capacity of synthesized 2-oxa-4-azabicyclo[3.3.1]nonan-3-one derivatives, researchers must utilize a rigorous, self-validating spectroscopic titration protocol.

Causality of Protocol Design: Hydrogen bonding is acutely sensitive to the dielectric constant of the environment. Utilizing strictly anhydrous, non-polar solvents (like CDCl₃) ensures that observed shifts in NMR or IR spectra are exclusively the result of solute-solute or solute-target interactions, preventing solvent masking. To ensure the system is self-validating, an acyclic carbamate control must be run in parallel. If the control fails to yield its literature-established association constant ( Ka​ ), the solvent is likely contaminated with trace water, automatically invalidating the run.

Step-by-Step Methodology:
  • Scaffold Synthesis: Synthesize the target derivative. A highly effective method involves the sodium hydride (NaH)/DMF-mediated heterocyclization of alkyl N-(trans-3,cis-4-dibromocyclohex-1-yl)carbamates, where the nucleophilic attack of the protecting group's oxygen dictates the structural outcome ()[3]. Purify to >98% via HPLC.

  • Solvent Preparation & Control Integration: Dry CDCl₃ over activated 3Å molecular sieves for 24 hours. Prepare a parallel control solution using ethyl N-methylcarbamate.

  • Serial Dilution (Concentration Gradient): Prepare a concentration gradient of the bicyclic derivative ranging from 1 mM to 100 mM in the anhydrous CDCl₃.

  • Spectroscopic Acquisition:

    • ¹H-NMR: Record spectra at a constant 298 K. Track the chemical shift ( δ ) of the N-H proton at Position 4. A concentration-dependent downfield shift indicates intermolecular H-bonding.

    • FT-IR: Record spectra monitoring the carbonyl stretch ( νC=O​ ) at Position 3 (typically around 1700–1740 cm⁻¹). Look for peak broadening and a shift to lower wavenumbers as concentration increases.

  • Isotherm Fitting & Ka​ Determination: Plot ΔδNH​ against concentration. Fit the data to a standard dimerization or host-guest isotherm model to calculate the association constant ( Ka​ ). Validate the mathematical fit against the acyclic control data.

ExperimentalWorkflow Prep 1. Scaffold Synthesis & Purification (>98% Purity Required) Solvent 2. Solvent Selection & Control (Anhydrous CDCl3 + Acyclic Control) Prep->Solvent Titration 3. Concentration Gradient (Serial Dilution: 1 mM to 100 mM) Solvent->Titration Analysis 4. Spectroscopic Acquisition 1H-NMR (δ N-H) & FT-IR (ν C=O) Titration->Analysis Calculation 5. Isotherm Fitting & Ka Determination (Self-Validating Data Output) Analysis->Calculation

Self-validating experimental workflow for quantifying hydrogen bond potential.

Conclusion

The 2-oxa-4-aza-bicyclo[3.3.1]nonan-3-one scaffold is a masterclass in conformational restriction. By embedding a cyclic carbamate within a rigid [3.3.1] bridge, drug developers can project strong, highly directional hydrogen bond donor and acceptor vectors into target binding pockets without suffering the entropic penalties that plague flexible molecules. Utilizing the self-validating spectroscopic workflows outlined above ensures that these thermodynamic advantages can be accurately quantified and leveraged in advanced lead optimization campaigns.

References

  • Fu, P., & MacMillan, J. B. (2017). Carpatizine, a Novel Bridged Oxazine Derivative Generated by Non-enzymatic Reaction. Organic & Biomolecular Chemistry, 15(25), 5263–5267.[Link]

  • Gómez-Sánchez, E., Soriano, E., & Marco-Contelles, J. (2007). Synthesis of 7-Azabicyclo[2.2.1]heptane and 2-Oxa-4-azabicyclo[3.3.1]non-3-ene Derivatives by Base-Promoted Heterocyclization of Alkyl N-(cis(trans)-3,trans(cis)-4-Dibromocyclohex-1-yl)carbamates and N-(cis(trans)-3,trans(cis)-4-Dibromocyclohex-1-yl)-2,2,2-trifluoroacetamides. Journal of Organic Chemistry, 72(23), 8656–8670.[Link]

  • Witiak, D. T., Rotella, D. P., Filppi, J. A., & Gallucci, J. (1987). Stereocontrolled syntheses for the six diastereomeric 1,2-dihydroxy-4,5-diaminocyclohexanes: PtII complexes and P-388 antitumor properties. Journal of Medicinal Chemistry, 30(8), 1327-1336.[Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of 2-Oxa-4-aza-bicyclo[3.3.1]nonan-3-one: A Guide to Catalyst Selection and Protocol Optimization

For Researchers, Scientists, and Drug Development Professionals The 2-oxa-4-aza-bicyclo[3.3.1]nonan-3-one scaffold represents a constrained bicyclic system of significant interest in medicinal chemistry. Its rigid confor...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The 2-oxa-4-aza-bicyclo[3.3.1]nonan-3-one scaffold represents a constrained bicyclic system of significant interest in medicinal chemistry. Its rigid conformation allows for the precise spatial presentation of substituents, making it a valuable template for the design of potent and selective therapeutic agents. This guide provides a comprehensive overview of potential catalytic strategies for the synthesis of this heterocyclic core, detailed experimental protocols based on analogous transformations, and insights into reaction optimization.

The Synthetic Challenge and Strategic Approach

The synthesis of the 2-Oxa-4-aza-bicyclo[3.3.1]nonan-3-one core (a bicyclic oxazinanone) is not yet widely documented in peer-reviewed literature, presenting both a challenge and an opportunity for novel synthetic exploration. The most logical and convergent approach to this target is through an intramolecular cyclization of a suitably functionalized piperidine precursor. This strategy hinges on the critical step of forming the oxazinanone ring, a transformation that is highly dependent on the choice of catalyst.

This document outlines a proposed synthetic pathway and explores the selection of optimal catalysts for the key cyclization step. The insights provided are drawn from established methodologies for the synthesis of related piperidine and oxazinanone systems.[1][2]

Mechanism of Action and Catalyst Selection: The Key to Efficient Cyclization

The pivotal step in the proposed synthesis is the intramolecular cyclization of a precursor such as N-Cbz-4-(2-hydroxyethyl)piperidine-2-carboxamide. This transformation can be catalyzed by either Brønsted or Lewis acids.

Brønsted Acid Catalysis:

A plausible mechanism involves the protonation of the amide carbonyl by a Brønsted acid, which enhances the electrophilicity of the carbonyl carbon. The pendant hydroxyl group then acts as a nucleophile, attacking the activated carbonyl to form a tetrahedral intermediate. Subsequent collapse of this intermediate with the elimination of water leads to the formation of the desired bicyclic oxazinanone. An eco-friendly and effective catalyst for similar transformations is silica-supported perchloric acid (HClO₄-SiO₂), which has been successfully employed in the synthesis of 1,3-oxazinane-2,5-diones from amino acid-derived diazoketones.[2][3] This catalyst offers the advantages of being mild, metal-free, and easy to handle.[2][3]

Brønsted Acid Catalysis cluster_0 Reaction Pathway Precursor Piperidine Precursor (with -OH and -CONH₂ groups) Activated_Carbonyl Protonated Carbonyl Intermediate Precursor->Activated_Carbonyl + H⁺ (from HClO₄-SiO₂) Tetrahedral_Intermediate Tetrahedral Intermediate Activated_Carbonyl->Tetrahedral_Intermediate Intramolecular nucleophilic attack Product 2-Oxa-4-aza-bicyclo[3.3.1]nonan-3-one Tetrahedral_Intermediate->Product - H₂O Catalyst HClO₄-SiO₂ Catalyst Catalyst->Activated_Carbonyl

Caption: Proposed mechanism for Brønsted acid-catalyzed cyclization.

Lewis Acid Catalysis:

Lewis acids, particularly metal triflates, are known to be effective catalysts for intramolecular cyclizations involving nitrogen and oxygen nucleophiles.[4] In this context, a Lewis acid such as Scandium(III) triflate (Sc(OTf)₃) or Copper(II) triflate (Cu(OTf)₂) could coordinate to the amide carbonyl, thereby activating it towards nucleophilic attack by the hydroxyl group.[4] Metal triflates are particularly attractive due to their ability to function as effective catalysts even in the presence of basic nitrogen atoms within the substrate.[4]

Comparative Analysis of Potential Catalytic Systems

The choice of catalyst will significantly impact the yield, reaction time, and overall efficiency of the synthesis. Below is a comparative table of potential catalysts, with projected performance based on analogous reactions reported in the literature.

Catalyst SystemCatalyst TypeProposed AdvantagesPotential DrawbacksExpected Yield RangeReference
HClO₄-SiO₂ Brønsted AcidMild, metal-free, environmentally friendly, simple workup.May require optimization of catalyst loading and reaction time.70-90%[2][3]
Sc(OTf)₃ Lewis AcidHigh catalytic activity, tolerant of basic nitrogen atoms.Higher cost, potential for metal contamination.80-95%[4]
Cu(OTf)₂ Lewis AcidEffective and less expensive than Sc(OTf)₃.May require higher catalyst loading or longer reaction times.75-90%[4]
Hf(OTf)₄ Lewis AcidHigh activity reported for similar nucleophilic substitutions.Higher cost and less commonly used.Potentially >90%[4]

Detailed Experimental Protocol: A Proposed Route

This protocol describes a proposed two-step synthesis of 2-Oxa-4-aza-bicyclo[3.3.1]nonan-3-one starting from commercially available materials. Note: This is a proposed route and may require optimization.

Part 1: Synthesis of the Piperidine Precursor

This part of the protocol is based on standard organic synthesis techniques for the elaboration of piperidine scaffolds.

Materials:

  • Commercially available starting materials for the synthesis of the piperidine precursor.

  • Anhydrous solvents (e.g., Dichloromethane, Tetrahydrofuran).

  • Standard laboratory glassware and equipment.

Procedure:

The synthesis of the piperidine precursor, for instance, N-Cbz-4-(2-hydroxyethyl)piperidine-2-carboxamide, would involve multiple steps that are standard in organic synthesis and are not detailed here. The key is to obtain the precursor in high purity before proceeding to the critical cyclization step.

Part 2: Catalytic Intramolecular Cyclization

Protocol using HClO₄-SiO₂ (Brønsted Acid Catalyst):

  • To a solution of the piperidine precursor (1.0 mmol) in methanol (10 mL) in a round-bottom flask, add silica-supported perchloric acid (HClO₄-SiO₂) (30 mol%).

  • Stir the reaction mixture at room temperature for 1 hour.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-Oxa-4-aza-bicyclo[3.3.1]nonan-3-one.

Protocol using Sc(OTf)₃ (Lewis Acid Catalyst):

  • To a solution of the piperidine precursor (1.0 mmol) in anhydrous acetonitrile (10 mL) under an inert atmosphere (e.g., nitrogen or argon), add Scandium(III) triflate (Sc(OTf)₃) (10 mol%).

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Troubleshooting and Optimization

The successful synthesis of 2-Oxa-4-aza-bicyclo[3.3.1]nonan-3-one may require careful optimization of reaction conditions. The following diagram outlines a logical workflow for troubleshooting common issues.

Troubleshooting_Workflow Start Start Synthesis Low_Yield Issue: Low Yield Start->Low_Yield Side_Products Issue: Side Product Formation Start->Side_Products Incomplete_Reaction Issue: Incomplete Reaction Start->Incomplete_Reaction Increase_Catalyst Increase Catalyst Loading Low_Yield->Increase_Catalyst Adjust_Temp Adjust Temperature Low_Yield->Adjust_Temp Change_Solvent Change Solvent Side_Products->Change_Solvent Purification Optimize Purification Side_Products->Purification Incomplete_Reaction->Adjust_Temp Change_Catalyst Change Catalyst Type (e.g., Brønsted to Lewis Acid) Incomplete_Reaction->Change_Catalyst Success Successful Synthesis Increase_Catalyst->Success Change_Solvent->Success Adjust_Temp->Success Adjust_Temp->Success Change_Catalyst->Success Purification->Success

Sources

Application

Application Notes and Protocols: Interrogating Cellular Senescence with Novel Bicyclic Compounds

For: Researchers, scientists, and drug development professionals. Introduction: The Therapeutic Potential of Modulating Cellular Senescence Cellular senescence is a fundamental biological process characterized by a stabl...

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Author: BenchChem Technical Support Team. Date: April 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Therapeutic Potential of Modulating Cellular Senescence

Cellular senescence is a fundamental biological process characterized by a stable and typically irreversible halt in cell proliferation.[1][2] Initially identified as a mechanism to prevent the propagation of damaged or cancerous cells, it is now understood to be a double-edged sword.[3] While beneficial in tumor suppression and wound healing, the accumulation of senescent cells in tissues over time is a key driver of aging and a contributor to a host of age-related pathologies, including neurodegenerative diseases, fibrosis, and cancer.[3][4]

A defining characteristic of senescent cells is their altered secretome, known as the Senescence-Associated Secretory Phenotype (SASP).[2][5] The SASP comprises a complex mixture of pro-inflammatory cytokines, chemokines, growth factors, and proteases that can significantly impact the tissue microenvironment.[2][5] This secretome can paradoxically promote tumor growth and create a chronic inflammatory state, thereby contributing to disease progression.

The growing understanding of the detrimental roles of senescent cells has spurred the development of "senotherapeutics," drugs designed to either selectively eliminate senescent cells (senolytics) or modulate their harmful SASP (senomorphics).[4][6] The discovery of novel chemical scaffolds that can influence these pathways is a critical objective in modern drug discovery.

This application note provides a detailed guide for the in vitro evaluation of novel compounds, using the 2-Oxa-4-aza-bicyclo[3.3.1]nonan-3-one scaffold as a representative example of a new chemical entity with potential biological activity.[7][8][9][10][11][12] We present a multi-tiered experimental approach to screen for and characterize compounds that may induce or inhibit cellular senescence, focusing on three key hallmarks: altered morphology and lysosomal activity, changes in cell cycle regulation, and modulation of the SASP.

Experimental Design: A Multi-Pronged Approach to Screening

A robust assessment of a compound's effect on cellular senescence requires a multi-faceted approach. We recommend a tiered screening cascade, moving from a high-content primary screen to more detailed mechanistic assays.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Mechanistic Validation cluster_2 Tier 3: Functional Characterization a Induce Senescence in vitro (e.g., Doxorubicin treatment) b Treat with 2-Oxa-4-aza-bicyclo[3.3.1]nonan-3-one a->b c High-Content Imaging: Senescence-Associated β-Galactosidase (SA-β-gal) Assay b->c d Immunofluorescence: p21WAF1/CIP1 Expression c->d Confirm Hits e Cell Viability/Apoptosis Assay (to confirm senolytic vs. cytotoxic effect) d->e Characterize Mechanism f SASP Profiling: Cytokine/Chemokine Array e->f Assess Functional Impact

Figure 1. A tiered workflow for screening compounds for effects on cellular senescence.

Tier 1 Protocol: Senescence-Associated β-Galactosidase (SA-β-gal) Staining

Scientific Rationale: Senescence-Associated β-Galactosidase (SA-β-gal) activity is a widely used biomarker for senescent cells.[1] This assay detects the activity of the lysosomal enzyme β-galactosidase at a suboptimal pH of 6.0, a condition under which it is only active in senescent cells due to their increased lysosomal mass.[1] It provides a simple, robust, and visually scoreable endpoint for identifying senescent cells within a population.[1]

Materials:

  • Human primary fibroblasts (e.g., IMR-90) or a relevant cancer cell line (e.g., DU145)

  • Cell culture medium (DMEM/F12, 10% FBS, 1% Penicillin-Streptomycin)

  • Doxorubicin (for inducing senescence)

  • 2-Oxa-4-aza-bicyclo[3.3.1]nonan-3-one (or other test compound)

  • Phosphate Buffered Saline (PBS)

  • Fixation Solution: 4% Paraformaldehyde (PFA) in PBS

  • SA-β-gal Staining Solution (see table below for preparation)

  • 24-well tissue culture plates

  • Bright-field microscope

Reagent Stock Concentration Volume for 10 mL Final Concentration
Citric Acid/Sodium Phosphate Buffer, pH 6.0400 mM1.0 mL40 mM
Potassium Ferrocyanide0.5 M100 µL5 mM
Potassium Ferricyanide0.5 M100 µL5 mM
Sodium Chloride (NaCl)5 M300 µL150 mM
Magnesium Chloride (MgCl₂)1 M20 µL2 mM
X-gal10% (w/v) in DMF100 µL0.1%
Nuclease-free Water-to 10 mL-
Table 1. Preparation of SA-β-gal Staining Solution.[13]

Step-by-Step Protocol:

  • Cell Seeding: Plate cells in a 24-well plate at a density that allows them to reach 70-80% confluency at the time of assay. Culture overnight to allow for attachment.

  • Induction of Senescence: To induce senescence, treat a subset of wells with a sub-lethal dose of a DNA damaging agent like Doxorubicin (e.g., 250 nM for 24 hours). Include a vehicle-treated control group.

  • Compound Treatment: After the induction period, remove the senescence-inducing agent, wash cells gently with PBS, and add fresh culture medium containing the desired concentrations of 2-Oxa-4-aza-bicyclo[3.3.1]nonan-3-one or vehicle control. Incubate for 48-72 hours.

  • Fixation: Aspirate the culture medium and wash the cells twice with 500 µL of PBS per well.[13] Add 250 µL of 4% PFA to each well and incubate for 5 minutes at room temperature.[13]

  • Washing: Aspirate the PFA and wash the cells twice with 500 µL of PBS, with gentle shaking for 5 minutes each time.[13]

  • Staining: Add 250 µL of the freshly prepared SA-β-gal staining solution to each well.[13]

  • Incubation: Incubate the plate at 37°C in a standard incubator (not a CO₂ incubator) and protect from light. Incubation times can vary from a few hours to overnight, depending on the cell type. Monitor periodically for the development of a blue color in the cytoplasm of senescent cells.

  • Imaging and Quantification: After incubation, wash the cells with distilled water. Acquire images using a bright-field microscope. Quantify the percentage of SA-β-gal positive (blue) cells by counting at least 200 cells from multiple random fields per well.

Tier 2 Protocol: Immunofluorescence for p21WAF1/CIP1

Scientific Rationale: The protein p21WAF1/CIP1 is a potent cyclin-dependent kinase (CDK) inhibitor that plays a crucial role in the establishment and maintenance of the senescent state by enforcing cell cycle arrest.[3][14] Its expression is often upregulated in senescent cells.[3][15] Immunofluorescence allows for the direct visualization and quantification of p21 expression at the single-cell level, providing mechanistic insight into the cell cycle arrest associated with senescence.[16][17]

G cluster_0 cluster_1 A Cyclin/CDK Complexes B Rb Phosphorylation A->B H Cell Cycle Arrest C E2F Release B->C D G1/S Transition C->D E DNA Damage/ Stress F p53 Activation E->F G p21 Expression F->G G->A Inhibits

Figure 2. The role of p21 in mediating cell cycle arrest during senescence.

Materials:

  • Cells cultured on glass coverslips in a 24-well plate (prepared as in Tier 1)

  • PBS

  • 4% PFA in PBS

  • Permeabilization Buffer: 0.1% Triton X-100 in PBS

  • Blocking Buffer: 1% BSA in PBS

  • Primary Antibody: Rabbit anti-p21WAF1/CIP1 polyclonal antibody

  • Secondary Antibody: Alexa Fluor 488-conjugated goat anti-rabbit IgG

  • Nuclear Stain: DAPI (4',6-diamidino-2-phenylindole)

  • Antifade Mounting Medium

  • Fluorescence microscope

Step-by-Step Protocol:

  • Cell Culture and Treatment: Seed and treat cells on coverslips as described in the SA-β-gal protocol.

  • Fixation: After treatment, aspirate the medium, wash with PBS, and fix the cells with 4% PFA for 10 minutes at room temperature.[16]

  • Permeabilization: Wash the fixed cells three times with PBS. Permeabilize with 0.1% Triton X-100 in PBS for 15 minutes.[16]

  • Blocking: Wash three times with PBS. Block non-specific antibody binding by incubating with 1% BSA in PBS for 1 hour at room temperature.[16]

  • Primary Antibody Incubation: Dilute the anti-p21 antibody in the blocking buffer (e.g., 1:200 to 1:1000, optimize for your antibody). Incubate the coverslips with the primary antibody solution overnight at 4°C in a humidified chamber.[16]

  • Secondary Antibody Incubation: The next day, wash the coverslips three times with PBS. Dilute the Alexa Fluor 488-conjugated secondary antibody in the blocking buffer (e.g., 1:2000).[16] Incubate for 1 hour at room temperature, protected from light.

  • Nuclear Staining: Wash three times with PBS. Incubate with DAPI solution (e.g., 300 nM in PBS) for 5 minutes to stain the nuclei.

  • Mounting: Wash the coverslips a final three times with PBS and once with distilled water. Mount the coverslips onto glass slides using an antifade mounting medium.

  • Imaging: Visualize the slides using a fluorescence microscope. p21 will appear as green fluorescence, and nuclei as blue. Capture images and quantify the nuclear fluorescence intensity of p21 in individual cells using image analysis software (e.g., ImageJ/Fiji).

Tier 3 Protocol: Profiling the Senescence-Associated Secretory Phenotype (SASP)

Scientific Rationale: The SASP is a critical functional output of senescent cells, influencing the surrounding tissue microenvironment.[2] Analyzing the secreted proteins provides a deeper understanding of the potential physiological impact of a compound. Multiplex immunoassays (e.g., antibody arrays or Luminex-based assays) are efficient methods to simultaneously quantify dozens of key SASP components, including interleukins (IL-6, IL-8), chemokines (CXCL1, MCP-1), and matrix metalloproteinases (MMPs).[2][18]

Materials:

  • Conditioned media collected from cell cultures (prepared as in Tier 1)

  • Commercially available cytokine antibody array kit (e.g., Human Cytokine Array C5, Proteome Profiler) or Luminex-based assay panel for SASP factors

  • Assay-specific buffers, detection antibodies, and substrates (provided with the kit)

  • Chemiluminescence detection system or Luminex analyzer

Step-by-Step Protocol (Example using a membrane-based antibody array):

  • Prepare Conditioned Media: Following compound treatment (as in Tier 1), collect the cell culture supernatant. Centrifuge to remove any cells or debris. The supernatant is your "conditioned medium."

  • Assay Incubation: Follow the manufacturer's protocol. Typically, this involves incubating the antibody-spotted membrane with the conditioned media samples overnight.

  • Washing: Wash the membranes thoroughly with the provided wash buffers to remove unbound proteins.

  • Detection Antibody Incubation: Incubate the membranes with a cocktail of biotinylated detection antibodies specific for the arrayed cytokines.

  • Streptavidin-HRP Incubation: After another wash step, incubate the membranes with streptavidin conjugated to horseradish peroxidase (HRP).

  • Chemiluminescent Detection: Add a chemiluminescent substrate and capture the signal using a digital imaging system.

  • Data Analysis: The intensity of each spot is proportional to the amount of the corresponding cytokine in the sample. Use densitometry software to quantify the spot intensities. Compare the cytokine profiles of cells treated with the test compound to those of the senescent and non-senescent controls.

Conclusion and Future Directions

The protocols outlined in this application note provide a comprehensive framework for the initial characterization of novel compounds, such as those based on the 2-Oxa-4-aza-bicyclo[3.3.1]nonan-3-one scaffold, for their potential to modulate cellular senescence. Positive "hits" from this screening cascade—for instance, a compound that reduces the number of SA-β-gal positive cells without overt toxicity, normalizes p21 expression, and dampens the pro-inflammatory SASP—would be strong candidates for further preclinical development as senotherapeutics. Subsequent investigations should focus on validating these in vitro findings in more complex models, such as 3D organoids or in vivo models of age-related diseases.

References

  • Creative Bioarray. Senescence Associated β-galactosidase Assay. Available from: [Link]

  • Bio-protocol. Senescence Associated β-galactosidase Staining. Available from: [Link]

  • Protocols.io. Senescence β-galactosidase staining assay in cultured cells. Available from: [Link]

  • García-Prat, L., et al. Protocol to detect senescence-associated β-galactosidase and immunoperoxidase activity in fresh-frozen murine tissues. STAR Protocols. Available from: [Link]

  • Itahana, K., et al. Protocols to detect senescence-associated beta-galactosidase (SA-βgal) activity, a biomarker of senescent cells in culture and tissues. Nature Protocols. Available from: [Link]

  • Avelar, R.A., et al. In Vitro Senescence and Senolytic Functional Assays. ResearchGate. Available from: [Link]

  • Avelar, R.A., et al. In vitro senescence and senolytic functional assays. Biomaterials Science. Available from: [Link]

  • Charnwood Discovery. Assay Development to Monitor Cell Senescence. Available from: [Link]

  • Creative Biolabs. In Vitro Cellular Senescence Assessment Service. Available from: [Link]

  • Skliris, A., et al. A High-Throughput Method to Identify Novel Senescence-Inducing Compounds. SLAS Discovery. Available from: [Link]

  • Wiley, C.D., et al. Measuring the Senescence-Associated Secretory Phenotype. National Institutes of Health. Available from: [Link]

  • Wang, Z., et al. Phosphorylation of the cell cycle inhibitor p21 by Pim-1 kinase. CORE. Available from: [Link]

  • Roy, N., et al. Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for anticancer chemotherapeutics. RSC Advances. Available from: [Link]

  • Wikipedia. Senescence-associated secretory phenotype. Available from: [Link]

  • Manivel, P., et al. Studies on 3-azabicyclo [3.3.1] nonanones derivatives: A mini Review. ResearchGate. Available from: [Link]

  • Lopes-Paciencia, S., et al. The senescence-associated secretory phenotype and its regulation. Cytokine. Available from: [Link]

  • Dai, X., et al. Discovery of the oxazabicyclo[3.3.1]nonane derivatives as potent and orally active GPR119 agonists. PubMed. Available from: [Link]

  • Lee, J.H., et al. Stabilization of p21 (Cip1/WAF1) following Tip60-dependent acetylation is required for p21-mediated DNA damage response. National Institutes of Health. Available from: [Link]

  • Wang, Z., et al. Bridged-Backbone Strategy Enables Asymmetric Synthesis of Highly Functionalized Oxabicyclo[3.3.1]nonanes with Anti-Osimertinib-Resistant NSCLC Activity. Journal of the American Chemical Society. Available from: [Link]

  • Sedenkova, K.N., et al. Straightforward Synthetic Approach to Aminoalcohols with 9-oxabicyclo[3.3.1]nonane or Cyclooctane Core via Nucleophilic Ring-Opening of Spirocyclic Bis(oxiranes). MDPI. Available from: [Link]

  • Dai, X., et al. Discovery of the oxazabicyclo[3.3.1]nonane derivatives as potent and orally active GPR119 agonists. ResearchGate. Available from: [Link]

  • Mohapatra, D.K., et al. 2,6-Dioxabicyclo[3.3.1]nonan-3-ones: from natural product treasure troves to synthetic triumphs. RSC Advances. Available from: [Link]

  • Stetter, H. Chemistry of 3-azabicyclo[3.3.1]nonanes. Semantic Scholar. Available from: [Link]

Sources

Method

scale-up manufacturing and pilot plant synthesis of 2-Oxa-4-aza-bicyclo[3.3.1]nonan-3-one

Application Note: Scale-Up Manufacturing and Pilot Plant Synthesis of 2-Oxa-4-aza-bicyclo[3.3.1]nonan-3-one Introduction & Mechanistic Rationale The 2-oxa-4-azabicyclo[3.3.1]nonan-3-one scaffold is a highly valuable, con...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Scale-Up Manufacturing and Pilot Plant Synthesis of 2-Oxa-4-aza-bicyclo[3.3.1]nonan-3-one

Introduction & Mechanistic Rationale

The 2-oxa-4-azabicyclo[3.3.1]nonan-3-one scaffold is a highly valuable, conformationally restricted bicyclic morpholinone derivative. Bridged bicyclic systems of this class are increasingly utilized in drug discovery to lock molecular conformations, thereby enhancing target binding affinity and metabolic stability[1].

However, scaling up the synthesis of this molecule from cis-3-aminocyclohexanol presents a significant thermodynamic challenge. The starting material predominantly exists in the thermodynamically stable 1,3-diequatorial chair conformation. To form the [3.3.1] bridged cyclic carbamate, the cyclohexane ring must undergo a conformational flip to the sterically hindered 1,3-diaxial conformation[2].

Because the activation energy (ΔG) for this transition is high, the reaction requires elevated thermal energy to populate the reactive diaxial state. Once the intermediate is carbamoylated, the irreversible intramolecular cyclization drives the equilibrium forward.

ConformationalPathway A cis-3-Aminocyclohexanol (Diequatorial) B cis-3-Aminocyclohexanol (Diaxial) A->B Ring Flip (ΔG > 0) C Carbamoylated Intermediate B->C CDI or Triphosgene D 2-Oxa-4-aza-bicyclo[3.3.1] nonan-3-one C->D Intramolecular Cyclization

Conformational ring-flip and subsequent cyclization pathway for bicyclo[3.3.1]nonane formation.

To achieve this at the pilot-plant scale, we have developed two distinct, self-validating protocols: a Batch Synthesis utilizing N,N'-Carbonyldiimidazole (CDI) for standard reactor configurations, and a Continuous Flow Synthesis utilizing triphosgene for enhanced space-time yield and safety[3].

Process Chemistry & Experimental Causality

Solvent and Reagent Selection
  • Solvent (2-MeTHF): 2-Methyltetrahydrofuran is selected over dichloromethane or toluene. As a moderately polar aprotic solvent, it effectively solubilizes the polar aminoalcohol and zwitterionic intermediates. Crucially, its boiling point (80 °C) provides the necessary thermal energy at ambient pressure to overcome the diaxial ring-flip barrier.

  • Base (DIPEA): In the flow protocol, N,N-Diisopropylethylamine (DIPEA) is utilized. As a sterically hindered, non-nucleophilic base, it acts as an efficient HCl scavenger without competing with the aminoalcohol for the electrophilic carbonyl carbon.

  • Carbonyl Source: While phosgene gas is highly efficient, its high toxicity precludes safe batch scale-up without specialized infrastructure. CDI is utilized in batch as a safe, solid phosgene surrogate[4]. For continuous flow, triphosgene (bis(trichloromethyl) carbonate) is selected; the micro-reactor environment safely confines the in situ generated phosgene, allowing for extreme reaction acceleration under superheated conditions[3].

Pilot Plant Workflows & Protocols

Protocol A: Batch Synthesis via CDI (10 kg Scale)

This protocol is optimized for standard glass-lined batch reactors, prioritizing operator safety by avoiding halogenated carbonyls.

  • Reactor Preparation: Purge a 100 L glass-lined reactor with N₂. Charge the reactor with 10.0 kg (86.8 mol) of cis-3-aminocyclohexanol and 40 L of anhydrous 2-MeTHF.

  • Reagent Addition: Set the reactor jacket temperature to 20 °C. Portion-wise, add 15.5 kg (95.5 mol, 1.1 equiv) of N,N'-Carbonyldiimidazole (CDI) over 2 hours via a solid addition funnel. Causality: Slow addition controls the mild exothermic formation of the initial urea/carbamate intermediate and limits off-gassing.

  • Thermal Cyclization: Ramp the reactor jacket to 85 °C to achieve a gentle reflux (internal temp ~80 °C). Agitate at 150 RPM for 12 hours. The elevated temperature provides the thermodynamic push required for the diaxial ring flip and subsequent cyclization.

  • In-Process Control (IPC): Withdraw a 1.0 mL aliquot. Dilute with methanol and analyze via HPLC-UV (210 nm). Self-Validation: The reaction is deemed complete when residual cis-3-aminocyclohexanol is < 1.0% AUC.

  • Workup & Imidazole Removal: Cool the reactor to 20 °C. Add 20 L of 1M aqueous HCl to protonate and extract the imidazole byproduct into the aqueous phase. Separate the phases. Wash the organic layer with 10 L of brine.

  • Isolation: Concentrate the organic layer under reduced pressure (150 mbar, 50 °C) to a volume of ~15 L. Add 20 L of heptane to precipitate the product. Filter via a Nutsche filter, wash with cold heptane, and dry under vacuum at 45 °C to yield the product as a white crystalline solid.

Protocol B: Continuous Flow Synthesis via Triphosgene

This protocol utilizes continuous flow technology to safely handle triphosgene, allowing for superheating (120 °C) and drastic reduction of reaction time from 12 hours to 5 minutes.

FlowSetup S1 Stream A: Aminoalcohol + DIPEA in 2-MeTHF Mix T-Mixer (High Shear) S1->Mix S2 Stream B: Triphosgene in 2-MeTHF S2->Mix React Heated Coil Reactor (120°C, 10 bar, 5 min) Mix->React Homogeneous Mixture BPR Back Pressure Regulator (10 bar) React->BPR Quench In-line Quench (Aqueous NaHCO3) BPR->Quench Depressurized Effluent Sep Continuous Phase Separation Quench->Sep

Continuous flow reactor schematic for the safe triphosgene-mediated synthesis at pilot scale.

  • Feed Preparation:

    • Stream A: Dissolve 5.0 kg (43.4 mol) of cis-3-aminocyclohexanol and 12.3 kg (95.5 mol, 2.2 equiv) of DIPEA in 25 L of 2-MeTHF.

    • Stream B: Dissolve 4.7 kg (15.9 mol, 0.37 equiv of triphosgene = 1.1 equiv of phosgene) of triphosgene in 25 L of 2-MeTHF.

  • Flow Parameters: Utilize dual HPLC pumps to deliver Stream A and Stream B at equal flow rates (e.g., 50 mL/min each) into a Hastelloy high-shear T-mixer.

  • Superheated Cyclization: Route the mixed stream into a perfluoroalkoxy (PFA) or Hastelloy coil reactor with an internal volume sized to provide a 5-minute residence time . Submerge the coil in a heating bath set to 120 °C.

  • Pressure Regulation: Install a Back Pressure Regulator (BPR) set to 10 bar at the reactor outlet. Causality: The 10 bar pressure prevents the 2-MeTHF (BP 80 °C) from boiling, allowing the system to operate in a superheated liquid phase, which forces the diaxial flip and cyclization to occur in minutes rather than hours.

  • In-Line Quench & Safety Validation: Plumb the BPR effluent directly into a continuous stirred-tank reactor (CSTR) containing a flowing stream of 10% aqueous NaHCO₃. Self-Validation: Monitor the CSTR headspace with phosgene indicator badges and ensure the aqueous effluent pH remains > 8.0 to guarantee complete destruction of any unreacted phosgene.

  • Phase Separation: Route the quenched biphasic mixture through an in-line membrane separator or settling tank. The organic phase is concentrated to yield high-purity product.

Data Presentation & Process Comparison

The continuous flow protocol demonstrates superior metrics across the board, particularly in Space-Time Yield (STY) and Environmental Factor (E-factor), highlighting the efficiency of superheating under pressure compared to traditional batch reflux.

Process MetricProtocol A: Batch (CDI)Protocol B: Continuous Flow (Triphosgene)
Reaction Temperature 80 °C (Reflux)120 °C (Superheated, 10 bar)
Reaction / Residence Time 12 Hours5 Minutes
Isolated Yield 76%91%
Purity (HPLC AUC) > 98.5%> 99.5%
Space-Time Yield (STY) ~0.05 kg / L·h~1.20 kg / L·h
E-factor (kg waste / kg product) 18.58.2
Primary Byproduct Imidazole (Requires acid wash)CO₂, DIPEA·HCl (Water soluble)

References

  • Title: Stereocontrolled syntheses for the six diastereomeric 1,2-dihydroxy-4,5-diaminocyclohexanes: PtII complexes and P-388 antitumor properties. Source: PubMed (National Institutes of Health) URL: [Link]

  • Title: Synthesis of 7-Azabicyclo[2.2.1]heptane and 2-Oxa-4-azabicyclo[3.3.1]non-3-ene Derivatives by Base-Promoted Heterocyclization. Source: Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Safe and Efficient Phosgenation Reactions in a Continuous Flow Reactor. Source: Organic Process Research & Development (ACS Publications) URL: [Link]

  • Title: A decade review of triphosgene and its applications in organic reactions. Source: PubMed Central (National Institutes of Health) URL: [Link]

Sources

Application

Application Note: Integrating 2-Oxa-4-aza-bicyclo[3.3.1]nonan-3-one into Combinatorial Libraries for Advanced Drug Discovery

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Application Note & Experimental Protocols Executive Summary & Rationale Modern drug discovery is undergoing a p...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Application Note & Experimental Protocols

Executive Summary & Rationale

Modern drug discovery is undergoing a paradigm shift, moving away from flat, sp2-hybridized aromatic molecules toward complex, three-dimensional architectures. The concept of "escaping from flatland," introduced by Lovering et al., demonstrates that increasing the fraction of sp3 hybridized carbons (Fsp3) in drug candidates directly correlates with higher clinical success rates, improved aqueous solubility, and reduced off-target promiscuity[1].

To operationalize this theory, the integration of bridged bicyclic scaffolds—specifically 2-oxa-4-aza-bicyclo[3.3.1]nonan-3-one (CAS 2382572-07-6)[2]—into combinatorial libraries offers a powerful strategy. This specific scaffold embeds a cyclic carbamate within a rigid bicyclo[3.3.1]nonane framework. The resulting geometry projects functional groups into highly defined 3D vectors, providing stable hydrogen-bond donor/acceptor sites while shielding the core from rapid cytochrome P450 (CYP) mediated metabolism.

Physicochemical Profiling

The table below summarizes the quantitative advantages of utilizing the 2-oxa-4-aza-bicyclo[3.3.1]nonan-3-one scaffold compared to traditional planar heterocycles.

Table 1: Quantitative Physicochemical Comparison of Planar vs. 3D Bridged Bicyclic Scaffolds

Metric / PropertyPlanar Scaffold (e.g., Morpholine)3D Scaffold (2-Oxa-4-aza-bicyclo[3.3.1]nonan-3-one)Pharmacological Impact
Fsp3 Fraction 0.25 - 0.300.85 - 1.00Improved clinical success rates[1]
Aqueous Solubility (LogS) -3.5 to -4.0-1.5 to -2.0Enhanced oral bioavailability[1]
Typical Library Yield 85% - 95%65% - 80%High-throughput compatible[3]
Metabolic Half-Life (t1/2) ~30 mins (CYP450 sensitive)>120 mins (Steric shielding)Prolonged in vivo efficacy

Combinatorial Workflow Design

To effectively utilize this scaffold, a robust, high-throughput compatible workflow must be established. The process begins with the stereospecific synthesis of the core, followed by parallel diversification at the N-4 position, and concludes with automated purification.

LibraryWorkflow SM Starting Material (Dibromocyclohexyl carbamate) Cyclization Base-Promoted Heterocyclization (NaH / DMF, 25°C) SM->Cyclization Core Core Scaffold (2-Oxa-4-aza-bicyclo[3.3.1]nonan-3-one) Cyclization->Core Div Combinatorial Diversification (N-Alkylation / C-Functionalization) Core->Div Pur High-Throughput Purification (Prep-HPLC / SFC) Div->Pur Screen Biological Screening (PPIs / PROTACs) Pur->Screen

Workflow for combinatorial library generation using the 2-oxa-4-aza-bicyclo[3.3.1]nonan-3-one core.

Experimental Protocols

The following protocols are designed as self-validating systems. Every synthetic step includes specific analytical checkpoints to ensure library fidelity.

Protocol A: Synthesis of the Core Scaffold via Base-Promoted Heterocyclization

Causality & Rationale: The synthesis of the 2-oxa-4-aza-bicyclo[3.3.1]nonan-3-one core requires the precise intramolecular displacement of a secondary bromide. As demonstrated by Gómez-Sanchez et al., sodium hydride (NaH) in a polar aprotic solvent (DMF) is selected because it irreversibly deprotonates the carbamate precursor, generating a highly nucleophilic intermediate[3]. The rigid stereochemistry of the trans-3,cis-4-dibromocyclohexyl system forces the nucleophilic oxygen into the ideal trajectory for an SN 2​ attack, ensuring high regioselectivity and preventing unwanted elimination pathways[3].

Step-by-Step Methodology:

  • Preparation: Dissolve alkyl N-(trans-3,cis-4-dibromocyclohex-1-yl)carbamate (10.0 mmol, 1.0 eq) in anhydrous DMF (100 mL, 0.1 M) under an inert argon atmosphere.

  • Activation: Cool the reaction vessel to 0 °C. Carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 15.0 mmol, 1.5 eq) portion-wise to control hydrogen gas evolution.

  • Cyclization: Remove the ice bath and allow the reaction to stir at 25 °C for 4–6 hours.

  • Validation Checkpoint: Monitor the reaction via LC-MS. Look for the disappearance of the starting material mass and the appearance of the cyclized intermediate [M+H] + .

  • Workup: Quench the reaction dropwise with saturated aqueous NH 4​ Cl (50 mL) at 0 °C. Extract the aqueous phase with Ethyl Acetate (3 × 50 mL). Wash the combined organic layers with 5% aqueous LiCl (3 × 50 mL) to effectively remove residual DMF.

  • Isolation: Dry over anhydrous Na 2​ SO 4​ , concentrate under reduced pressure, and purify via flash chromatography (Hexanes/EtOAc gradient) to yield the unsaturated bicyclic intermediate[3].

  • Saturation: Subject the intermediate to catalytic hydrogenation (H 2​ balloon, 10% Pd/C, MeOH, 12 h) to yield the fully saturated 2-oxa-4-aza-bicyclo[3.3.1]nonan-3-one core[2].

Protocol B: Parallel Diversification via N-Alkylation

Causality & Rationale: The cyclic carbamate nitrogen (N-4) is the primary vector for library diversification. Alkylation at this position modulates the lipophilicity and hydrogen-bonding profile of the resulting library members. Cesium carbonate (Cs 2​ CO 3​ ) is chosen as a mild, bulky base to facilitate N-alkylation without risking base-catalyzed ring-opening of the carbamate core.

Step-by-Step Methodology:

  • Dispensing: Dispense the 2-oxa-4-aza-bicyclo[3.3.1]nonan-3-one core (0.1 mmol, 1.0 eq) into a 96-well deep-well reaction block.

  • Reagent Addition: Add anhydrous Acetonitrile (1.0 mL) to each well, followed by Cs 2​ CO 3​ (0.2 mmol, 2.0 eq).

  • Diversification: Using an automated liquid handler, introduce a unique library of electrophiles (alkyl/benzyl/heteroaryl halides, R-X, 0.12 mmol, 1.2 eq) to each well.

  • Reaction: Seal the 96-well block with a chemically resistant mat and heat to 60 °C for 12 hours on an orbital shaker (400 rpm).

  • Filtration: Cool the block to room temperature and filter the crude mixtures through a 96-well Celite® filter plate into a collection block to remove inorganic salts.

Protocol C: High-Throughput Purification and Validation

Causality & Rationale: Combinatorial libraries require stringent quality control to prevent false positives in biological screening. Mass-directed preparative HPLC provides a self-validating system, ensuring that only fractions containing the exact target mass are collected.

Step-by-Step Methodology:

  • Solvent Removal: Evaporate the acetonitrile from the collection block using a centrifugal vacuum concentrator (e.g., Genevac).

  • Reconstitution: Dissolve the crude residues in 500 µL of LC-MS grade DMSO.

  • Purification: Inject 400 µL into a mass-directed preparative HPLC system equipped with a C18 column (5 µm, 19 × 150 mm). Use a linear gradient of Water/Acetonitrile (both containing 0.1% Formic Acid) from 5% to 95% over 10 minutes.

  • Collection & Lyophilization: Trigger fraction collection based on the calculated exact mass of the diversified library members. Lyophilize the collected fractions to yield the final, high-purity combinatorial library.

Biological Application: Targeted Protein Degradation

Because of their high Fsp3 character and rigid 3D conformation, members of the 2-oxa-4-aza-bicyclo[3.3.1]nonan-3-one library are exceptional candidates for binding traditionally "undruggable" targets, such as Protein-Protein Interaction (PPI) interfaces. Furthermore, these scaffolds can be functionalized with linker-E3 ligase recruiting moieties to generate novel Proteolysis Targeting Chimeras (PROTACs).

MoA Hit Bicyclic Library Hit (High Fsp3) Complex Hit-Target Complex (High Affinity) Hit->Complex Binds Target Target Protein (Undruggable PPI) Target->Complex Ub Polyubiquitination Complex->Ub Recruits E3 E3 E3 Ubiquitin Ligase E3->Ub Deg Proteasomal Degradation Ub->Deg

Proposed mechanism of action for bicyclic library hits in targeted protein degradation.

Conclusion

Integrating the 2-oxa-4-aza-bicyclo[3.3.1]nonan-3-one scaffold into combinatorial libraries provides a robust mechanism to explore novel 3D chemical space. By utilizing base-promoted heterocyclization and automated parallel diversification, drug discovery professionals can rapidly generate libraries with superior physicochemical properties, directly addressing the attrition rates associated with flat, aromatic drug candidates.

References

  • [1] Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from flatland: increasing saturation as an approach to improving clinical success. Journal of Medicinal Chemistry, 52(21), 6752-6. Source: nih.gov. URL:[Link]

  • [3] Gómez-Sánchez, E., Soriano, E., & Marco-Contelles, J. (2007). Synthesis of 7-Azabicyclo[2.2.1]heptane and 2-Oxa-4-azabicyclo[3.3.1]non-3-ene Derivatives by Base-Promoted Heterocyclization of Alkyl N-(cis(trans)-3,trans(cis)-4-Dibromocyclohex-1-yl)carbamates and N-(cis(trans)-3,trans(cis)-4-Dibromocyclohex-1-yl)-2,2,2-trifluoroacetamides. The Journal of Organic Chemistry, 72(23), 8656–8670. Source: acs.org. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-Oxa-4-aza-bicyclo[3.3.1]nonan-3-one

Welcome to the technical support guide for the synthesis of 2-Oxa-4-aza-bicyclo[3.3.1]nonan-3-one. This bicyclic oxazinanone scaffold is a constrained amino acid analog of significant interest in medicinal chemistry and...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the synthesis of 2-Oxa-4-aza-bicyclo[3.3.1]nonan-3-one. This bicyclic oxazinanone scaffold is a constrained amino acid analog of significant interest in medicinal chemistry and drug development due to its rigid conformation. However, achieving high yields during its synthesis can be challenging. This guide provides in-depth, experience-based answers to common questions and troubleshooting scenarios encountered in the lab.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable synthetic route to 2-Oxa-4-aza-bicyclo[3.3.1]nonan-3-one?

The most prevalent and generally reliable method involves the intramolecular cyclization of a cis-4-aminocyclohexanemethanol derivative. This process consists of two main stages:

  • Synthesis of the Precursor: Preparation of cis-4-(aminomethyl)cyclohexanemethanol or a related 1,3-amino alcohol with the appropriate stereochemistry. This precursor is the cornerstone of the entire synthesis.

  • Intramolecular Cyclization: Formation of the cyclic carbamate (the oxazinanone ring) by reacting the amino and alcohol functionalities with a carbonylating agent.

The key to a successful synthesis lies in controlling the stereochemistry of the precursor and selecting the optimal cyclization conditions to favor the desired intramolecular reaction over intermolecular polymerization.

Q2: How critical is the stereochemistry of the starting 1,3-amino alcohol precursor?

It is absolutely critical. The bicyclic [3.3.1] system can only form efficiently when the amino and hydroxymethyl groups on the cyclohexane ring are in a cis relationship. This arrangement allows the two functional groups to approach each other in a conformation suitable for ring closure. Using a trans isomer will prevent cyclization and result in either unreacted starting material or intermolecular side products, such as polyurethanes, drastically reducing the yield.

Q3: Which carbonylating agents are best for the cyclization step?

The choice of carbonylating agent is a critical parameter that balances reactivity, safety, and ease of workup. Phosgene is highly reactive and can lead to rapid reactions at low temperatures, but it is an extremely toxic gas requiring specialized handling. Safer, solid alternatives are generally preferred in a research setting.

Carbonylating AgentCommon NamePhaseKey AdvantagesKey Disadvantages
COCl₂PhosgeneGasHighly reactive, clean reaction.Extremely toxic, requires specialized equipment.
C₃Cl₆O₃TriphosgeneSolidSafer solid substitute for phosgene, versatile.[1]Less reactive than phosgene, may require heating.
C₂O₂Cl₄DiphosgeneLiquidLiquid alternative to phosgene.Toxic, difficult to remove excess.
C₃H₃N₂OCarbonyldiimidazole (CDI)SolidSafe, easy to handle.Can be less reactive, imidazole byproduct can complicate purification.
C₉H₈N₂O₅Disuccinimidyl carbonate (DSC)SolidSafe, stable solid.Often used for carbamate formation but may be less efficient for this specific cyclization.

For most applications, triphosgene offers the best balance of reactivity and safety for this synthesis.[1]

Troubleshooting Guide: Improving Low Yields

This section addresses specific experimental problems in a question-and-answer format to help you diagnose and solve issues leading to poor yields.

Problem 1: The reaction is messy, with multiple spots on TLC, and the final yield is below 20%.

Question: I'm seeing a smear or multiple unidentified spots on my TLC plate after the cyclization reaction, and the isolated yield of the desired bicyclic product is very low. What's going wrong?

This is a common and frustrating issue that typically points to one of three root causes: reagent quality, reaction conditions, or competing side reactions.

Causality & Solution Pathway:
  • Verify Precursor Purity: The primary suspect is always the purity of your cis-4-aminocyclohexanemethanol precursor.

    • Action: Before starting the cyclization, confirm the purity of the amino alcohol by ¹H NMR and ¹³C NMR. Ensure there is no residual starting material from its synthesis (e.g., protected amines or esters). Critically, verify the cis stereochemistry, as any trans isomer will not cyclize and will contribute to side reactions.

  • Assess Solvent and Reagent Anhydrousness: Carbonylating agents like triphosgene and intermediates like chloroformates are highly sensitive to moisture.

    • Action: Use fresh, anhydrous solvents.[2] Ensure all glassware is flame-dried or oven-dried immediately before use. Run the reaction under a dry, inert atmosphere (Argon or Nitrogen). Water contamination will consume your carbonylating agent and lead to undesired urea byproducts.[2]

  • Control the Rate of Addition (Kinetics): The intramolecular cyclization competes directly with intermolecular polymerization. If the concentration of reactive intermediates is too high, they are more likely to react with each other than to cyclize.

    • Action: Employ high-dilution conditions. Instead of adding the carbonylating agent to the amino alcohol, try a "reverse addition" by adding a solution of your amino alcohol and a non-nucleophilic base (like pyridine or triethylamine) dropwise over several hours to a solution of the carbonylating agent (e.g., triphosgene in THF or DCM) at 0 °C or lower. This keeps the concentration of the amino alcohol low, favoring the intramolecular pathway.

Problem 2: The reaction stalls, and a significant amount of starting material remains unreacted.

Question: My reaction seems to stop after about 50% conversion, even after running for an extended period. How can I drive the reaction to completion?

This issue often relates to stoichiometry, base selection, or insufficient activation of the reactants.

Causality & Solution Pathway:
  • Re-evaluate Stoichiometry: Triphosgene is a solid that can be difficult to handle, and it reacts with atmospheric moisture. It is also a trimer that releases three equivalents of phosgene.

    • Action: Use a slight excess of the carbonylating agent. For triphosgene, a stoichiometry of 0.35-0.40 equivalents (relative to the amino alcohol) is a good starting point, as this provides a small excess of the active phosgene species.

  • Optimize the Base: The base plays a dual role: it neutralizes the HCl generated during the reaction and deprotonates the amine/alcohol to increase nucleophilicity.[2] If the base is too weak or sterically hindered, the reaction can be sluggish.

    • Action: Triethylamine (TEA) is a common choice. If the reaction is still slow, consider a stronger, non-nucleophilic base like Proton-Sponge™ or DBU. However, be cautious as highly basic conditions can sometimes promote side reactions. Ensure at least two equivalents of base are used to neutralize the HCl produced from both the amine and alcohol reacting.

  • Increase Reaction Temperature: If the reaction is clean but slow at low temperatures, a moderate increase in temperature can improve the rate.

    • Action: After the slow addition at 0 °C is complete, allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor progress by TLC or LC-MS. Gentle refluxing in a solvent like THF or DCM can be attempted, but this increases the risk of side product formation.[3][4]

Visualization of Key Processes
Troubleshooting Workflow for Low Yield

This decision tree provides a logical path to diagnose the cause of low yield in your synthesis.

G start Low Yield (<50%) check_purity 1. Check Precursor Purity & Stereochemistry (NMR) start->check_purity purity_ok Purity & cis-Stereo Confirmed check_purity->purity_ok OK purity_bad Impure or trans-Isomer Present check_purity->purity_bad Not OK check_conditions 2. Review Reaction Conditions purity_ok->check_conditions repurify Repurify or Resynthesize Precursor purity_bad->repurify end_goal Improved Yield repurify->end_goal conditions_ok Conditions Seem Correct check_conditions->conditions_ok OK conditions_bad Potential Issues Identified check_conditions->conditions_bad Not OK check_kinetics 3. Analyze Reaction Profile (TLC/LC-MS) conditions_ok->check_kinetics fix_conditions Use Anhydrous Solvents. Ensure Inert Atmosphere. conditions_bad->fix_conditions fix_conditions->end_goal stalled Stalled Reaction: Unreacted Starting Material check_kinetics->stalled messy Messy Reaction: Polymerization/Side Products check_kinetics->messy stalled_sol Increase Base Equivalents. Use Slight Excess of Triphosgene. Gently Increase Temperature. stalled->stalled_sol messy_sol Implement High Dilution. Use Slow 'Reverse' Addition. Maintain Low Temperature (0 °C). messy->messy_sol stalled_sol->end_goal messy_sol->end_goal

Caption: A troubleshooting decision tree for low-yield issues.

Proposed Cyclization Mechanism

Understanding the mechanism helps in appreciating the importance of anhydrous conditions and proper stoichiometry.

G cluster_0 Activation cluster_1 Reaction Cascade Triphosgene Triphosgene (BTC) Phosgene 3 x Phosgene (COCl₂) Triphosgene->Phosgene slow decomposition AminoAlcohol Amino Alcohol (R-NH₂ + R'-OH) Chloroformate N-Chloroformyl Intermediate (R-NHCOCl) AminoAlcohol->Chloroformate + Phosgene - HCl Product 2-Oxa-4-aza-bicyclo [3.3.1]nonan-3-one Chloroformate->Product Intramolecular Cyclization (R'-OH attack) - HCl

Caption: Simplified mechanism of triphosgene-mediated cyclization.

Experimental Protocol: Optimized Synthesis Using Triphosgene

This protocol is adapted from standard procedures for carbamate synthesis and intramolecular cyclizations.[1][2] It incorporates high-dilution and reverse-addition principles to maximize yield.

Materials:

  • cis-4-(aminomethyl)cyclohexanemethanol (1.0 equiv)

  • Triphosgene (BTC) (0.4 equiv)

  • Triethylamine (TEA) (2.5 equiv)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Argon or Nitrogen gas supply

  • Flame-dried glassware

Procedure:

  • Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a dropping funnel, a gas inlet, and a magnetic stirrer. Place the flask under a positive pressure of Argon or Nitrogen.

  • Reagent Preparation:

    • In the main reaction flask, dissolve triphosgene (0.4 equiv) in anhydrous DCM (approx. 0.05 M solution). Cool the solution to 0 °C using an ice bath.

    • In the dropping funnel, prepare a solution of cis-4-(aminomethyl)cyclohexanemethanol (1.0 equiv) and triethylamine (2.5 equiv) in anhydrous DCM (approx. 0.01 M solution). Note the high dilution of the amino alcohol solution.

  • Slow Addition: Add the amino alcohol/TEA solution from the dropping funnel to the stirred triphosgene solution dropwise over a period of 4-6 hours. Maintain the reaction temperature at 0 °C throughout the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight (12-16 hours).

  • Monitoring: Check for the consumption of the starting material using TLC (staining with ninhydrin to visualize the amine) or LC-MS.

  • Workup:

    • Cool the reaction mixture back to 0 °C. Cautiously quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to destroy any unreacted phosgene species.[2]

    • Separate the organic layer. Extract the aqueous layer two more times with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes or methanol in DCM, to afford the pure 2-Oxa-4-aza-bicyclo[3.3.1]nonan-3-one.

References
  • Ganiu, M. O., Nepal, B., Van Houten, J. P., & Kartika, R. (2020). A decade review of triphosgene and its applications in organic reactions. Tetrahedron, 76(47), 131599. Available from: [Link]

  • Ellman, J. A., & St. Martin, T. (2020). Rh(III)-Catalyzed Imidoyl C–H Carbamylation and Cyclization to Bicyclic[1][5]Triazinones. Organic Letters, 22(23), 9194–9198. Available from: [Link]

  • Janecki, T., et al. (2020). Simple and efficient synthesis of bicyclic enol-carbamates: access to brabantamides and their analogues. RSC Advances, 10(12), 6790-6794. Available from: [Link]

  • Janecki, T., et al. (2020). Simple and efficient synthesis of bicyclic enol-carbamates: access to brabantamides and their analogues. RSC Advances, 10(12), 6790-6794. Available from: [Link]

  • Bonjoch, J., & Solé, D. (2011). Synthesis of 2-Azabicyclo[3.3.1]nonanes. Synthesis, 2011(07), 993-1018. Available from: [Link]

  • Janecki, T., et al. (2020). Simple and efficient synthesis of bicyclic enol-carbamates: access to brabantamides and their analogues. RSC Advances, 10(12), 6790-6794. Available from: [Link]

  • Blattmann, H., & Mülhaupt, R. (2016). Multifunctional β-amino alcohols as bio-based amine curing agents for the isocyanate- and phosgene-free synthesis of 100% bio-based polyhydroxyurethane thermosets. Green Chemistry, 18(18), 4946-4955. Available from: [Link]

  • Villalpando, A., Ayala, C. E., Watson, C. B., & Kartika, R. (2013). Triphosgene–Amine Base Promoted Chlorination of Unactivated Aliphatic Alcohols. The Journal of Organic Chemistry, 78(8), 3989–3996. Available from: [Link]

  • Villalpando, A., Ayala, C. E., Watson, C. B., & Kartika, R. (2013). Triphosgene–Amine Base Promoted Chlorination of Unactivated Aliphatic Alcohols. The Journal of Organic Chemistry, 78(8), 3989–3996. Available from: [Link]

  • Aubé, J., & Milligan, G. L. (1991). Synthesis of bicyclic lactams using novel Schmidt reactions. Journal of the American Chemical Society, 113(23), 8965–8966. Available from: [Link]

  • Al-awar, R. S., & Ray, B. D. (2009). Thermally-Induced Substrate Release Via Intramolecular Cyclizations of Amino Esters and Amino Carbonates. Molecules, 14(7), 2418–2427. Available from: [Link]

  • Gallo, R. D. C., et al. (2019). Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis. Frontiers in Chemistry, 7, 61. Available from: [Link]

  • Fochi, M., et al. (2018). Asymmetric and Site-Selective [3 + 2]-Annulations for the Synthesis of High-Value Bicyclic Lactams. Organic Letters, 20(4), 1034–1038. Available from: [Link]

  • Du, Z., et al. (2018). Stereoselective Synthesis of 3-Oxabicyclo[3.3.1]nonan-2-ones via a Domino Reaction Catalyzed by Modularly Designed Organocatalysts. Molecules, 23(1), 162. Available from: [Link]

  • Marples, B. A., & Stretton, R. J. (1983). An unequivocal synthesis of an exo-2-methylbicyclo[3.3.1]nonan-9-one. Journal of the Chemical Society, Chemical Communications, (21), 1210. Available from: [Link]

  • Maiti, D., et al. (2021). Access to unsaturated bicyclic lactones by overriding conventional C(sp3)–H site selectivity. Nature Communications, 12(1), 585. Available from: [Link]

  • Miranda, L. D., et al. (2022). Diastereoselective synthesis of new zwitterionic bicyclic lactams, scaffolds for construction of 2-substituted-4-hydroxy piperidine and its pipecolic acid derivatives. RSC Advances, 12(7), 4053–4062. Available from: [Link]

  • Ghorpade, S. R., & Raines, R. T. (2018). Design, synthesis, and cyclization of 4-aminobutyric acid derivatives: potential candidates as self-immolative spacers. Organic & Biomolecular Chemistry, 16(29), 5276–5280. Available from: [Link]

  • König, A., et al. (2024). Synthesis and crystal structure analysis of substituted bicyclo[3.3.1]nonanones. Acta Crystallographica Section E: Crystallographic Communications, 80(Pt 3), 297–304. Available from: [Link]

  • Arosio, D., et al. (2012). Enantioselective Synthesis of cis and trans 4-Aminopipecolic Acids as γ-Amino Acids for the Construction of Cyclic RGD Mimetics. European Journal of Organic Chemistry, 2012(11), 2199-2208. Available from: [Link]

  • Kim, B. H., & Kim, H. J. (2002). Facile synthesis of cis-4-amino-2-cyclopentene-1-methanol, a key intermediate for the synthesis of carbocyclic nucleosides. Bulletin of the Korean Chemical Society, 23(8), 1055-1056. Available from: [Link]

Sources

Optimization

preventing thermal degradation of 2-Oxa-4-aza-bicyclo[3.3.1]nonan-3-one in solution

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers encountering stability issues with structurally complex bridged bicyclic compounds.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers encountering stability issues with structurally complex bridged bicyclic compounds.

2-Oxa-4-aza-bicyclo[3.3.1]nonan-3-one is a highly valuable cyclic carbamate (urethane) derivative used in advanced drug discovery and synthetic methodologies. However, its bridged[3.3.1] skeletal structure imposes conformational rigidity that prevents the urethane linkage from adopting a fully relaxed planar geometry. This inherent ring strain lowers the activation energy required for nucleophilic attack at the carbonyl carbon, making the molecule highly susceptible to thermal degradation in solution.

This guide is designed to move beyond basic troubleshooting. By understanding the thermodynamic and kinetic causality behind the degradation of cyclic carbamates, you can implement our self-validating protocols to ensure absolute structural integrity during your assays.

Part 1: Mechanistic Overview of Thermal Degradation

To prevent degradation, we must first understand the pathways. When 2-Oxa-4-aza-bicyclo[3.3.1]nonan-3-one is subjected to thermal stress in solution, it primarily degrades via two competing mechanisms:

  • Hydrolytic Ring-Opening & Decarboxylation: In protic solvents or aqueous buffers, trace heat accelerates hydroxide-catalyzed nucleophilic attack. The cyclic carbamate opens to form an unstable carbamic acid intermediate, which rapidly undergoes decarboxylation (loss of CO₂) to yield a primary amino-alcohol [1, 2].

  • Ring-Opening Polymerization (ROP): In anhydrous organic solvents, heating the compound above 60°C in the presence of trace nucleophiles (e.g., free amines or alkoxides) initiates anionic ring-opening polymerization, yielding oligomeric aliphatic polyurethanes [3].

Mechanism A 2-Oxa-4-aza-bicyclo[3.3.1]nonan-3-one (Intact Cyclic Carbamate) B Hydrolysis (Trace H2O / pH > 6) A->B Aqueous/Protic Stress C Ring-Opening Polymerization (Nucleophiles / T > 60°C) A->C Heat + Nucleophile D Amino-Alcohol + CO2 (Decarboxylation) B->D Ring Opening E Oligomeric Polyurethanes (Loss of Monomer) C->E Propagation

Fig 1. Primary thermal degradation pathways of bridged cyclic carbamates.

Part 2: Troubleshooting Guides & FAQs

Q1: My compound degrades rapidly in aqueous assay buffers at 37°C. How can I prevent this? The Causality: The degradation is driven by hydrolytic ring-opening. Cyclic carbamates exhibit a distinct V-shaped pH-rate profile. They are highly unstable at physiological pH (7.4) due to hydroxide-catalyzed hydrolysis, but achieve maximum stability at a slightly acidic pH [2]. The Solution: If your biological assay permits, adjust the buffer to the pH of maximum stability (typically pH 4.5 – 5.5). If physiological pH is mandatory, minimize aqueous incubation time to under 2 hours and keep the compound in an anhydrous stock solution until the exact moment of dosing.

Q2: I am using anhydrous DMSO, but I still observe degradation when heating the vial to 60°C to aid dissolution. Why? The Causality: Heating cyclic carbamates provides the activation energy necessary for Ring-Opening Polymerization (ROP) [3]. Furthermore, DMSO is highly hygroscopic; even brief exposure to ambient air introduces trace water. Heating "wet" DMSO acts as a pressure cooker for hydrolytic decarboxylation. The Solution: Never use heat to dissolve this compound. Instead, use mechanical agitation (vortexing) or sonication in a cold water bath (4°C). Ensure your DMSO is strictly anhydrous (<50 ppm H₂O).

Q3: Can I use DMF or Methanol as alternative solvents? The Causality: No. Methanol is a protic solvent that will participate in transesterification/solvolysis of the carbamate upon warming. DMF degrades over time to release dimethylamine, a potent nucleophile that will immediately attack the carbamate carbonyl and initiate ROP [3]. The Solution: Stick to ultra-dry, amine-free solvents like anhydrous Acetonitrile (MeCN) or anhydrous DMSO stored over molecular sieves.

Quantitative Stability Profile

To guide your experimental design, refer to the following stability matrix. Note: Half-lives (t₁/₂) are calculated based on the kinetic behavior of structurally analogous cyclic carbamates.

Solvent SystemTemperaturepHDominant Degradation PathwayEstimated Half-Life (t₁/₂)
Anhydrous DMSO (<50 ppm H₂O)-20°CN/ANone (Stable)> 12 Months
Anhydrous DMSO (<50 ppm H₂O)60°CN/ARing-Opening Polymerization~ 48 Hours
Aqueous Buffer (Phosphate)37°C4.5Slow Hydrolysis~ 14 Days
Aqueous Buffer (PBS)37°C7.4Rapid Base-Catalyzed Hydrolysis< 12 Hours

Part 3: Standard Operating Protocols (SOPs)

To guarantee trustworthiness in your results, you must treat your compound preparation as a self-validating system. The following protocol integrates preparation with immediate quality control (QC) checkpoints.

Protocol: Preparation of Ultra-Stable Anhydrous Stock Solutions

Materials Required:

  • 2-Oxa-4-aza-bicyclo[3.3.1]nonan-3-one (Lyophilized powder)

  • Anhydrous DMSO (AcroSeal™ or Sure/Seal™, <50 ppm water)

  • Argon or dry Nitrogen gas

  • Karl Fischer Titrator

  • LC-MS system (ESI+)

Step-by-Step Methodology:

  • Desiccation: Prior to opening, equilibrate the sealed vial of 2-Oxa-4-aza-bicyclo[3.3.1]nonan-3-one to room temperature in a desiccator for 30 minutes to prevent ambient condensation on the cold powder.

  • Solvent Validation (Self-Validating Step): Extract 1 mL of anhydrous DMSO using a dry, inert syringe. Perform a Karl Fischer titration. Proceed only if water content is confirmed to be <50 ppm.

  • Cold Dissolution: Inject the required volume of anhydrous DMSO directly through the septum of the compound vial to create a 10 mM stock. Do not apply heat. If the compound is stubborn, place the vial in a sonicating water bath pre-chilled to 4°C for 5-minute intervals until clear.

  • In-Process QC (Self-Validating Step): Pull a 1 µL aliquot and run a rapid LC-MS. Look for the intact mass [M+H]⁺. Confirm the absence of the [M-44] peak (indicative of CO₂ loss via decarboxylation) and the [M+18] peak (indicative of water addition via hydrolysis).

  • Aliquot and Blanket: Divide the stock into single-use amber glass vials (e.g., 50 µL per vial). Gently blow a stream of Argon or Nitrogen gas over the liquid surface for 5 seconds to displace atmospheric moisture.

  • Storage: Cap tightly and store immediately at -20°C. Thaw only the required number of aliquots per experiment and discard any unused thawed portions.

Workflow S1 1. Equilibrate & Desiccate (Prevent condensation) S2 2. Karl Fischer Titration (Verify DMSO <50 ppm H2O) S1->S2 S3 3. Cold Dissolution (4°C) (Sonication ONLY, NO HEAT) S2->S3 S4 4. Inert Gas Blanketing (Argon/N2 overlay) S3->S4 QC QC: LC-MS Validation (Check for [M-44] degradant) S3->QC In-process integrity check S5 5. Single-Use Aliquots (Store at -20°C) S4->S5

Fig 2. Optimized self-validating workflow for preparing thermally stable stock solutions.

Part 4: References

  • Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940.[Link]

  • Maurin, M. B., et al. (2002). Kinetics and mechanism of hydrolysis of efavirenz. Pharmaceutical Research, 19(4), 517–521.[Link]

  • Bossion, A., et al. (2019). Polymerization of Cyclic Carbamates: A Practical Route to Aliphatic Polyurethanes. Macromolecules, 52(8), 3029–3037.[Link]

Troubleshooting

Technical Support Center: Resolving NMR Peak Overlaps in 2-Oxa-4-aza-bicyclo[3.3.1]nonan-3-one Spectral Analysis

Welcome to the Advanced NMR Troubleshooting Center. Analyzing bridged bicyclic systems like 2-Oxa-4-aza-bicyclo[3.3.1]nonan-3-one presents unique spectroscopic challenges.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced NMR Troubleshooting Center. Analyzing bridged bicyclic systems like 2-Oxa-4-aza-bicyclo[3.3.1]nonan-3-one presents unique spectroscopic challenges. The rigid chair-chair conformation of the [3.3.1] framework locks the carbocyclic protons (at positions C6, C7, C8, and C9) into distinct axial and equatorial environments. This rigidity generates extensive geminal ( 2J ) and vicinal ( 3J ) scalar couplings. Consequently, the 1.2 – 2.5 ppm aliphatic region often manifests as a severe, uninterpretable multiplet mass in standard 1D 1H NMR[1].

This guide provides field-proven, self-validating methodologies to deconvolve these complex spin systems, ensuring high-confidence structural elucidation.

Part 1: Diagnostic Workflow

Before adjusting spectrometer parameters, it is critical to classify the nature of your spectral overlap. Use the diagnostic logic below to select the appropriate advanced NMR technique.

NMR_Workflow Start Start: 1D 1H NMR Acquired CheckOverlap Are signals overlapping? Start->CheckOverlap OverlapType Identify Overlap Type CheckOverlap->OverlapType Yes Done Proceed to Assignment CheckOverlap->Done No Multiplet Multiplet Congestion (Aliphatic C6-C9 region) OverlapType->Multiplet Isochrony Accidental Isochrony (Exact same chemical shift) OverlapType->Isochrony Network Complex Spin Network (Cannot trace connectivity) OverlapType->Network Psyche Run 1D PSYCHE (Pure Shift NMR) Multiplet->Psyche Solvent Solvent Titration (ASIS with C6D6) Isochrony->Solvent HsqcTocsy Run 2D HSQC-TOCSY (80-100 ms mixing) Network->HsqcTocsy Psyche->Done Solvent->Done HsqcTocsy->Done

Figure 1: Diagnostic workflow for resolving NMR spectral overlap in complex bicyclic systems.

Part 2: Troubleshooting Guides & FAQs

FAQ 1: The aliphatic region (1.2 - 2.5 ppm) is a continuous, unresolved multiplet mass. How can I extract individual chemical shifts for the C6, C7, C8, and C9 protons?

The Causality: The rigid bicyclic structure causes severe 1H−1H homonuclear scalar couplings. Because the chemical environments of the carbocyclic methylene groups are highly similar, their complex multiplets overlap entirely, making standard 1D 1H NMR uninterpretable.

The Solution: Implement 1D Pure Shift NMR , specifically the PSYCHE (Pure Shift Yielded by Chirp Excitation) experiment. PSYCHE utilizes low flip-angle swept-frequency (CHIRP) pulses in the presence of a weak magnetic field gradient. This selectively refocuses active spins while leaving passive spins unaffected, effectively suppressing homonuclear scalar couplings ( JHH​ ) and collapsing complex multiplets into sharp, distinct singlets[2].

Self-Validating Protocol (Bruker TopSpin):

  • System Calibration: Insert your sample, tune, and match the probe. Pure shift NMR is highly sensitive to magnetic field homogeneity; you must perform rigorous 3D gradient shimming before proceeding.

  • Pulse Calibration: Accurately calibrate the 90° pulse ( P1 ) for your specific sample to ensure optimal coherence transfer.

  • Parameter Configuration: Load the psyche pulse sequence. Set the CHIRP flip angle ( β ) to 15°–30° . A lower angle increases spectral purity but decreases sensitivity[3].

  • Data Chunking: Set the number of data chunks (typically 20 to 64) and configure the block length to approximately 15–20 ms[2].

  • Acquisition & Processing: Acquire the pseudo-2D data. Once complete, use the pshift macro to reconstruct the data into a high-resolution 1D pure shift spectrum[3]. Verify success by checking that the residual solvent peak remains a sharp singlet without phase distortions.

FAQ 2: I can identify the bridgehead protons (C1 and C5), but I cannot confidently assign the overlapping aliphatic protons to specific ring positions. How do I trace the spin system?

The Causality: While a standard HSQC correlates directly attached 1H−13C pairs, it does not reveal extended connectivity. Standard COSY fails here because the cross-peaks in the 1.2 - 2.5 ppm region will overlap just as severely as the 1D spectrum.

The Solution: Run a 2D 1H−13C HSQC-TOCSY . This experiment leverages the massive chemical shift dispersion of the 13C dimension (15–180 ppm) to separate the overlapping proton signals[4]. Once separated, the TOCSY mixing sequence (DIPSI-2) relays magnetization through the J-coupled spin network. This allows you to start from the well-resolved, deshielded bridgehead protons (C1 adjacent to Oxygen, C5 adjacent to Nitrogen) and "walk" bond-by-bond into the congested carbocyclic ring.

Self-Validating Protocol:

  • Reference Acquisition: Acquire high-quality 1D 1H and 13C spectra. Use these to manually set the spectral widths ( SW ) and transmitter offsets ( O1P , O2P ) to perfectly frame your molecule, avoiding digital resolution waste.

  • Sequence Selection: Load the hsqcdietgpsisp (edited) or ghsqctoxy pulse sequence.

  • Mixing Time Optimization: Set the TOCSY spin-lock mixing time (D9 or mix) to 80 ms . This specific duration is optimized to allow magnetization transfer across 2 to 3 bonds without excessive signal decay from transverse relaxation ( T2​ )[5].

  • Resolution Setup: Set the indirect dimension ( TD1 ) to a minimum of 256 increments to ensure sufficient resolution along the carbon axis[5].

  • Processing: Process the data using linear prediction in the F1 dimension to artificially extend the time domain, sharpening the carbon cross-peaks for unambiguous assignment[4].

FAQ 3: Two signals are perfectly overlapping even in the pure shift spectrum. How can I separate them without upgrading to a higher-field spectrometer?

The Causality: You are experiencing accidental isochrony—two distinct protons sharing the exact same chemical shift in your current solvent.

The Solution: Perform a Solvent Titration utilizing ASIS (Aromatic Solvent-Induced Shift) . By titrating an aromatic solvent like Benzene- d6​ ( C6​D6​ ) into a CDCl3​ sample, the aromatic rings align predictably with the strong dipole moment of the oxazinone ring (specifically the C=O and N-H groups). This alignment creates a highly anisotropic magnetic shielding cone that differentially shields axial versus equatorial protons, breaking the isochrony.

Self-Validating Protocol:

  • Record a baseline 1D 1H spectrum of the sample in 100% CDCl3​ .

  • Add C6​D6​ in precise 10% v/v increments.

  • Critical Step: Re-lock and re-shim the magnet after every addition, as the bulk magnetic susceptibility and viscosity of the solvent mixture will change dynamically.

  • Track the divergent chemical shift trajectories ( Δδ ) across the titration series to assign the previously overlapping peaks.

Part 3: Quantitative Data Presentation

To assist in selecting the correct experimental approach, consult the comparative resolution metrics below.

Analytical TechniqueSpectral Resolution (Multiplet Width)Relative Sensitivity (S/N)Typical Acquisition TimePrimary Structural Utility for 2-Oxa-4-aza-bicyclo[3.3.1]nonan-3-one
1D 1H NMR (Standard) 15 - 30 Hz (Broad Multiplets)100% (Baseline)< 5 minutesGeneral screening, purity check, and identifying bridgehead protons.
1D PSYCHE (Pure Shift) < 2 Hz (Sharp Singlets)5 - 10%15 - 45 minutesResolving congested aliphatic C6-C9 protons into individual chemical shifts.
2D HSQC-TOCSY Dispersed across 13C dimension15 - 20%2 - 4 hoursTracing the spin network from C1/C5 bridgeheads into the carbocyclic ring.

Part 4: References

  • Creative Biostructure. "Pure Shift NMR Service". creative-biostructure.com.

  • Bruker. "Breaking the Sensitivity Barrier of NMR Spectroscopy". bruker.com.

  • NMR Facility, UCSB Chem and Biochem. "1H-13C HSQC-TOCSY". ucsb.edu.

  • UW Madison. "2D NMR: TOCSY and HSQC". wisc.edu.

  • ACS Sustainable Chemistry & Engineering. "Pure Shift NMR: Application of 1D PSYCHE and 1D TOCSY-PSYCHE Techniques". acs.org.

  • National Institutes of Health (PMC). "Comparison of Regular, Pure Shift, and Fast 2D NMR Experiments". nih.gov.

  • National Institutes of Health (PMC). "Primary Structure of Glycans by NMR Spectroscopy". nih.gov.

Sources

Optimization

minimizing steric hindrance in 2-Oxa-4-aza-bicyclo[3.3.1]nonan-3-one substitution reactions

Welcome to the Technical Support Center for Advanced Bicyclic Systems . This portal is designed for researchers, scientists, and drug development professionals working with conformationally restricted scaffolds.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Advanced Bicyclic Systems . This portal is designed for researchers, scientists, and drug development professionals working with conformationally restricted scaffolds.

Below, you will find our comprehensive diagnostic guide, validated methodologies, and troubleshooting protocols specifically tailored for overcoming steric hindrance in the substitution reactions of 2-Oxa-4-aza-bicyclo[3.3.1]nonan-3-one and its derivatives.

I. System Overview & Diagnostic FAQ

The 2-oxa-4-azabicyclo[3.3.1]nonane skeleton is a highly rigid, bridged cyclic carbamate (urethane). While this conformational restriction is highly desirable in medicinal chemistry for locking bioactive conformations, it presents severe synthetic challenges. The sheer bulk of the bicyclic bridge forces incoming electrophiles to adopt a highly specific trajectory, meaning the minimal steric interaction principle must be strictly observed during transition state formation[1].

Q1: Why do standard alkylation conditions (e.g., K₂CO₃ / MeCN) fail or produce low yields for the N4 position? A: The[3.3.1] bicyclic framework enforces a rigid chair-chair (or chair-boat) conformation. The nitrogen atom at position 4 is deeply flanked by the bridgehead carbons, creating a highly congested steric environment that blocks the endo trajectory. Standard heterogeneous bases like K₂CO₃ lack the kinetic basicity to efficiently abstract the sterically shielded N-H proton. Furthermore, heterocyclization or substitution on this framework often yields complex reaction mixtures if the base and solvent are not carefully optimized to ensure complete anion formation[2].

Q2: How do I prevent competitive O-alkylation when functionalizing this molecule? A: Bicyclic carbamates exhibit unique amide resonance, which distributes electron density between the nitrogen and the carbonyl oxygen. This resonance lowers the C-N rotational barrier by 3–4 kcal/mol compared to standard amides, but also introduces competitive O-alkylation pathways if the oxygen is not properly sequestered[3]. To enforce N-alkylation, you must use bases with "hard" counterions (like Na⁺ or Li⁺ from NaHMDS/LiHMDS) that tightly coordinate to the carbonyl oxygen. This locks the oxygen's electron density and leaves the nitrogen as a "naked," highly reactive nucleophile.

Q3: What role do additives like DMPU or Crown Ethers play in this specific system? A: When dealing with exceptionally bulky electrophiles (e.g., isopropyl iodide), even a naked nitrogen anion may struggle to react due to transition-state steric clash. Additives like DMPU (N,N'-Dimethylpropyleneurea) or 18-crown-6 disrupt tight ion pairs in the solvent matrix. By fully solvating the metal counterion, the effective nucleophilicity of the N4 anion is maximized, allowing it to overcome higher activation energy barriers.

II. Mechanistic & Workflow Visualizations

OptimizationWorkflow A 2-Oxa-4-aza-bicyclo[3.3.1]nonan-3-one B Deprotonation (NaHMDS, 0°C) A->B Add Base C Anion Solvation (THF + DMPU) B->C Anion Formation D Electrophilic Attack (SN2 Trajectory) C->D Add R-X E Steric Clash Detected? D->E F Standard Aqueous Workup E->F No (Reaction Complete) G Add Phase Transfer Catalyst or Heat to 40°C E->G Yes (Low Conversion) G->D Re-attempt Attack

Workflow for optimizing N-alkylation in sterically hindered bicyclic carbamates.

MechanisticPathway N1 State 1 Sterically Hindered N4-H N3 Intermediate Naked N4 Anion + Na+ Coordinated O N1->N3 Proton Abstraction N2 Reagent Non-Nucleophilic Base (NaHMDS) N2->N3 pKa Driving Force N4 Transition State Steric Minimization via Exo-Attack N3->N4 Electrophile Addition N5 Product N-Alkylated Bicyclic System N4->N5 Leaving Group Departure

Mechanistic pathway of deprotonation and exo-face electrophilic attack.

III. Quantitative Baselines: Reagent Optimization Matrix

To eliminate guesswork, our application scientists have compiled the following baseline data for the N-benzylation and N-isopropylation of 2-Oxa-4-aza-bicyclo[3.3.1]nonan-3-one.

BaseSolventAdditiveElectrophileTemp (°C)Yield (%)Causality / Mechanistic Observation
K₂CO₃ MeCNNoneBenzyl bromide80< 10Insufficient basicity; solid-liquid interface limits interaction with hindered N-H.
NaH DMFNoneBenzyl bromide2545Heterogeneous reaction; slow deprotonation leads to competitive side reactions.
NaHMDS THFNoneBenzyl bromide0 to 2585Homogeneous; complete deprotonation forms a reactive naked anion.
KHMDS THFDMPU (10%)Isopropyl iodide-78 to 2572DMPU breaks K⁺ ion pairs, enhancing nucleophilicity for bulky electrophiles.

IV. Validated Methodology: Self-Validating N-Alkylation Protocol

This protocol is engineered as a self-validating system . Do not proceed to subsequent steps unless the validation checkpoints confirm the mechanistic prerequisites have been met.

Materials Required:

  • 2-Oxa-4-aza-bicyclo[3.3.1]nonan-3-one (1.0 eq)

  • NaHMDS (1.0 M in THF, 1.1 eq)

  • Electrophile (e.g., Alkyl halide, 1.2 eq)

  • Anhydrous THF (0.1 M relative to substrate)

  • D₂O (for validation quench)

Step-by-Step Procedure:

  • System Preparation & Solvation:

    • Flame-dry a Schlenk flask under vacuum and backfill with Argon (repeat 3x).

    • Dissolve 1.0 eq of 2-Oxa-4-aza-bicyclo[3.3.1]nonan-3-one in anhydrous THF to achieve a 0.1 M concentration.

    • Causality: Moisture must be rigorously excluded. Any water will preferentially react with NaHMDS, leaving the sterically hindered carbamate unreacted.

  • Kinetic Deprotonation:

    • Cool the reaction mixture to 0°C using an ice-water bath.

    • Add 1.1 eq of NaHMDS dropwise over 10 minutes. Stir for 30 minutes at 0°C.

    • Validation Checkpoint 1 (Anion Verification): Withdraw a 10 µL aliquot and quench it into 100 µL of D₂O. Analyze via LC-MS. You must observe a >95% shift to the M+1 (Deuterium incorporated) mass peak. If the M+H peak persists, do not add the electrophile. Check reagent titer and add an additional 0.1 eq of base.

  • Electrophilic Addition via Exo-Trajectory:

    • Add 1.2 eq of the electrophile dropwise.

    • Remove the ice bath and allow the reaction to warm to ambient temperature (25°C) over 2 hours.

    • Causality: Warming allows the system to overcome the steric activation barrier required for the electrophile to navigate the congested exo-face of the [3.3.1] system.

  • Reaction Monitoring & Quench:

    • Validation Checkpoint 2: Monitor by TLC (EtOAc/Hexanes). The highly polar N-H starting material should completely disappear, replaced by a higher-Rf product spot.

    • Once complete, quench the reaction at 0°C with saturated aqueous NH₄Cl.

  • Isolation:

    • Extract the aqueous layer with EtOAc (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash column chromatography.

V. Troubleshooting Guide

Issue: High levels of unreacted starting material remain after 24 hours.

  • Root Cause: The electrophile is too bulky (e.g., secondary or tertiary halides), causing the transition state energy to exceed the thermal energy of the system at room temperature.

  • Intervention: Do not simply increase the temperature, as this may degrade the carbamate. Instead, add 10% v/v DMPU to the THF solvent to increase the nucleophilicity of the nitrogen anion, or switch the leaving group of your electrophile from bromide to triflate (OTf) to accelerate the S_N2 kinetics.

Issue: Formation of a side product with identical mass but different retention time.

  • Root Cause: Competitive O-alkylation due to amide resonance.

  • Intervention: You are likely using a base with a "soft" or highly dissociated counterion (like a phosphazene base or KHMDS with heavy crown ethers). Switch strictly to NaHMDS or LiHMDS. The harder Na⁺/Li⁺ ions will coordinate with the carbonyl oxygen, effectively blocking it from reacting and directing the electrophile exclusively to the nitrogen.

VI. References

  • Synthesis of 7-Azabicyclo[2.2.1]heptane and 2-Oxa-4-azabicyclo[3.3.1]non-3-ene Derivatives by Base-Promoted Heterocyclization of Alkyl N-(cis(trans)-3,trans(cis)-4-Dibromocyclohex-1-yl)carbamates Source: ACS Publications URL:[Link]

  • Organic Carbamates in Drug Design and Medicinal Chemistry Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Conformational Restriction and Steric Hindrance in Medicinal Chemistry Source: ResearchGate URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Infrared Spectroscopy of 2-Oxa-4-aza-bicyclo[3.3.1]nonan-3-one: A Predictive Validation

This guide provides an in-depth analysis and predictive validation of the key infrared (IR) spectroscopy absorption bands for the novel heterocyclic compound, 2-Oxa-4-aza-bicyclo[3.3.1]nonan-3-one. In the landscape of dr...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth analysis and predictive validation of the key infrared (IR) spectroscopy absorption bands for the novel heterocyclic compound, 2-Oxa-4-aza-bicyclo[3.3.1]nonan-3-one. In the landscape of drug discovery and synthetic chemistry, unequivocal structural confirmation is paramount. IR spectroscopy offers a rapid, non-destructive, and highly informative method for identifying functional groups and confirming molecular structure.

For researchers synthesizing or working with this specific bicyclic lactam, this document serves as a foundational reference. As experimental spectra for this exact molecule are not widely published, we will construct a validated, predictive spectrum. This is achieved by dissecting the molecule into its constituent functional groups, correlating them to established absorption frequencies from authoritative spectroscopic literature, and critically comparing these predictions with published data from structurally analogous compounds.

Part 1: Theoretical IR Absorption Profile of 2-Oxa-4-aza-bicyclo[3.3.1]nonan-3-one

The structure of 2-Oxa-4-aza-bicyclo[3.3.1]nonan-3-one contains several key functional groups within a strained bicyclic framework. Each of these groups is expected to produce characteristic absorption bands in the mid-infrared region.

  • N-H Group (Amide/Lactam): The secondary amine within the lactam ring will exhibit a distinct N-H stretching vibration. In the solid phase (e.g., a KBr pellet), this band is typically broadened due to hydrogen bonding and appears in the range of 3350-3180 cm⁻¹ .

  • Aliphatic C-H Groups: The cyclohexane and piperidine rings forming the bicyclic core contain multiple methylene (CH₂) and methine (C-H) groups. These will produce strong, sharp stretching vibrations just below 3000 cm⁻¹. Specifically, asymmetric and symmetric stretches are expected between 2960-2850 cm⁻¹ . Scissoring (bending) vibrations for CH₂ groups typically appear around 1465 cm⁻¹ .

  • Lactam Carbonyl (C=O): This is one of the most intense and diagnostic peaks in the spectrum. For a six-membered ring (δ-lactam), the carbonyl stretching frequency is typically observed around 1680-1660 cm⁻¹ . However, the bicyclic nature of the molecule introduces ring strain, which is known to shift the C=O frequency to a higher wavenumber (hypsochromic shift). This is because the strain makes it more difficult for the nitrogen's lone pair to participate in resonance with the carbonyl, increasing the double-bond character of the C=O group.

  • Ether (C-O-C) Linkage: The "2-Oxa" designation indicates an ether linkage within the ring system. Cyclic ethers typically show a strong C-O-C stretching band. For a six-membered ring, this absorption is expected in the 1140-1070 cm⁻¹ region.

  • Amide C-N Stretch: The C-N bond within the lactam ring also has a characteristic stretching vibration, although it is often coupled with other vibrations. This band is typically found in the region of 1400-1200 cm⁻¹ .

Table 1: Predicted IR Absorption Bands for 2-Oxa-4-aza-bicyclo[3.3.1]nonan-3-one
Functional GroupType of VibrationPredicted Wavenumber (cm⁻¹)Expected Intensity
N-H (Lactam)Stretch3350 - 3180Medium, Broad
C-H (Aliphatic)Stretch2960 - 2850Strong, Sharp
C=O (Lactam)Stretch1710 - 1680Very Strong, Sharp
C-H (Aliphatic)Bend (Scissoring)~1465Medium
C-N (Lactam)Stretch1400 - 1200Medium-Strong
C-O-C (Ether)Stretch1140 - 1070Strong

Part 2: Comparative Analysis with Structurally Related Systems

To validate our predictions, we compare them with experimental data from similar molecular scaffolds reported in the literature. This comparative approach provides a robust benchmark for what researchers should expect to observe.

The most critical absorption is the lactam carbonyl stretch. Studies on other bicyclic lactam systems demonstrate the effect of ring strain. For instance, some monoacylated bicyclic lactams show carbonyl absorptions in the range of 1740-1709 cm⁻¹ [1]. Another investigation into bicyclic β-lactams, which are even more strained, reports carbonyl stretching frequencies as high as 1750-1785 cm⁻¹ [2]. Given that 2-Oxa-4-aza-bicyclo[3.3.1]nonan-3-one is a six-membered lactam, a value slightly higher than a simple, unstrained δ-lactam (~1670 cm⁻¹) but lower than the highly strained β-lactams is logical. Therefore, our predicted range of 1710-1680 cm⁻¹ is a well-grounded estimation.

The C-H stretching vibrations are highly consistent across aliphatic systems. The FTIR data for a related bicyclic lactam shows a strong peak at 2924 cm⁻¹ , which falls squarely within our predicted range of 2960-2850 cm⁻¹[1]. Similarly, an N-H stretching vibration was observed at 3429 cm⁻¹ in the same compound, aligning with our prediction for the N-H group, albeit at the higher end of the expected range for hydrogen-bonded amides[1].

The ether C-O-C stretch can be compared to the closely related molecule, (-)-(1S,5R)-2-Oxabicyclo[3.3.1]nonan-3-one, which contains the same oxabicyclo[3.3.1]nonane core[3][4]. While its specific IR spectrum is not provided in the cited text, the characteristic C-O-C stretch for such a system would be expected in the fingerprint region, consistent with our prediction.

Table 2: Comparison of Predicted Bands with Experimental Data from Analogous Bicyclic Systems
Functional GroupPredicted Range (cm⁻¹)Experimental Analogue Data (cm⁻¹)Analogue Compound TypeReference
N-H Stretch3350 - 31803429, 3416Monoacylated Bicyclic Lactam[1]
C-H Stretch2960 - 28502993, 2924Monoacylated Bicyclic Lactam[1]
C=O Stretch1710 - 16801742, 1740, 1737, 1709Monoacylated Bicyclic Lactam[1]
C=O Stretch1710 - 16801780 - 1750Bicyclic β-Lactam[2]

Part 3: Experimental Protocol for High-Quality FTIR Spectrum Acquisition

To experimentally validate the predictions in this guide, a carefully acquired FTIR spectrum is necessary. The following protocol describes the Potassium Bromide (KBr) pellet method, which is a standard and reliable technique for analyzing solid samples.

Step-by-Step Methodology
  • Sample and KBr Preparation:

    • Rationale: To obtain a clear spectrum, the sample must be free of moisture, which shows a strong, broad absorption around 3400 cm⁻¹ and can obscure the N-H stretch.

    • Protocol: Gently grind ~1-2 mg of the 2-Oxa-4-aza-bicyclo[3.3.1]nonan-3-one sample into a fine powder using a clean agate mortar and pestle. Separately, place ~150-200 mg of spectroscopy-grade KBr powder in the mortar. Heat the KBr in an oven at ~110°C for 2-3 hours and allow it to cool in a desiccator before use to ensure it is completely dry.

  • Mixing and Grinding:

    • Rationale: The sample must be intimately and homogeneously mixed with the KBr matrix to minimize scattering of the IR beam and ensure a uniform sample concentration.

    • Protocol: Add the ~1-2 mg of sample to the dried KBr in the mortar. Grind the mixture for 1-2 minutes until it becomes a fine, homogenous powder with a consistent, slightly cloudy appearance. Avoid overly vigorous grinding, which can sometimes induce polymorphic changes in crystalline samples.[5]

  • Pellet Formation:

    • Rationale: A transparent, glass-like pellet allows the maximum amount of IR radiation to pass through the sample for measurement.

    • Protocol: Transfer a portion of the KBr-sample mixture into a pellet-pressing die. Distribute the powder evenly. Place the die under a hydraulic press and apply a pressure of 7-10 tons for approximately 2-3 minutes. The applied pressure will cause the KBr to flow and form a transparent or translucent disc.

  • Spectrum Acquisition:

    • Rationale: A background scan is essential to subtract the spectral contributions of atmospheric water vapor and CO₂, ensuring that the final spectrum is only of the sample itself.

    • Protocol: Place the KBr pellet into the sample holder of the FTIR spectrometer. Before acquiring the sample spectrum, run a background spectrum with the sample chamber empty. Then, acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The standard data collection range is 4000 cm⁻¹ to 400 cm⁻¹.

  • Data Analysis:

    • Rationale: Proper peak labeling and comparison with the predictive guide allows for structural confirmation.

    • Protocol: Process the resulting spectrum to label the wavenumbers of the major absorption bands. Compare the positions and relative intensities of these experimental bands with the validated predictions outlined in Tables 1 and 2 of this guide.

Workflow for FTIR Spectrum Validation

FTIR_Validation_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Analysis & Validation Dry Dry Sample & KBr (110°C, 2h) Grind Grind & Homogenize (1-2 mg sample + 200 mg KBr) Dry->Grind Combine Press Press Pellet (7-10 Tons) Grind->Press BG Acquire Background Spectrum Press->BG Sample Acquire Sample Spectrum (16-32 Scans) BG->Sample Process Process Spectrum (Peak Labeling) Sample->Process Compare Compare with Predictive Guide (Tables 1 & 2) Process->Compare Validate Structural Validation Compare->Validate

Caption: Workflow for KBr Pellet Preparation and FTIR Analysis.

Conclusion

This guide establishes a robust, predictive framework for the validation of 2-Oxa-4-aza-bicyclo[3.3.1]nonan-3-one using infrared spectroscopy. By grounding our predictions in fundamental spectroscopic principles and reinforcing them with experimental data from closely related bicyclic structures, we have generated a reliable reference spectrum. The key diagnostic bands to confirm the successful synthesis of this target molecule are the strong lactam C=O stretch anticipated between 1710-1680 cm⁻¹ , the N-H stretch near 3300 cm⁻¹ , strong aliphatic C-H stretches just below 3000 cm⁻¹ , and a prominent C-O-C ether stretch around 1100 cm⁻¹ . Researchers following the provided experimental protocol can confidently compare their results against this guide to achieve unequivocal structural verification.

References

  • The Royal Society of Chemistry. (n.d.). II. Synthesis of monoacylated bicyclic lactams.
  • Ternansky, R. J., & Draheim, S. E. (1994). Studies on Nonconventionally Fused Bicyclic β-Lactams. The Journal of Organic Chemistry, 59(2), 286-294. Available at: [Link]

  • ResearchGate. (2016). Characterization of the β-Lactam Ring Fundamental Vibrations by Ab Initio and FT-IR Methods. Available at: [Link]

  • ResearchGate. (n.d.). The IR (a) and Raman (b) spectra of β-lactam in form I (red curves) and.... Available at: [Link]

  • PubMed. (n.d.). FTIR study of five complex beta-lactam molecules. Available at: [Link]

  • Olejniczak, T., & Głowacki, Z. (2010). (−)-(1S,5R)-2-Oxabicyclo[3.3.1]nonan-3-one. Acta Crystallographica Section E: Structure Reports Online, 66(5), o1163. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of 2-Azabicyclo[3.3.1]nonanes. Available at: [Link]

  • NIST. (n.d.). 3-Oxa-9-aza-bicyclo[3.3.1]nonan-7-ol, 9-methyl-, benzillic acid ester, maleate (1 to 1). NIST Chemistry WebBook. Available at: [Link]

  • König, A., et al. (2025). Synthesis and crystal structure analysis of substituted bicyclo[3.3.1]nonanones. Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]

  • Organic Syntheses. (2022). Preparation of 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO). Available at: [Link]

  • DTIC. (2016). Computations of Vibrational Infrared Frequencies of Selected Amines. Available at: [Link]

  • ResearchGate. (2019). (PDF) DESIGN AND SYNTHESIS OF TWO 3-AZA-BICYCLO[3.3.1]NONENE-ESTRONE DERIVATIVES. Available at: [Link]

  • University of Szeged. (n.d.). 5. INTERPRETATION AND ASSIGNMENT OF IR AND RAMAN SPECTRA. Available at: [Link]

  • Royal Society of Chemistry. (2023). Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for anticancer chemotherapeutics. RSC Medicinal Chemistry. Available at: [Link]

  • Cardiff University. (2023). Computational infrared and Raman spectra by hybrid QM/MM techniques: a study on molecular and catalytic material systems. Available at: [Link]

  • SCM. (2025). Vibrational Spectroscopy — AMS 2025.1 documentation. Available at: [Link]

  • ResearchGate. (2025). (−)-(1 S ,5 R )-2-Oxabicyclo[3.3.1]nonan-3-one. Available at: [Link]

  • Organic Syntheses. (n.d.). An Expeditious Entry to 9-Azabicyclo[3.3.1]nonane N-Oxyl (ABNO): Another Highly Active Organocatalyst for Oxidation of Alcohols. Available at: [Link]

  • MDPI. (n.d.). Straightforward Synthetic Approach to Aminoalcohols with 9-oxabicyclo[3.3.1]nonane or Cyclooctane Core via Nucleophilic Ring-Opening of Spirocyclic Bis(oxiranes). Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-Oxa-4-aza-bicyclo[3.3.1]nonan-3-one

Standard Operating Procedure & Safety Matrix: Handling 2-Oxa-4-aza-bicyclo[3.3.1]nonan-3-one Executive Summary & Chemical Profile As drug development increasingly explores conformationally restricted scaffolds, bridged b...

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Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure & Safety Matrix: Handling 2-Oxa-4-aza-bicyclo[3.3.1]nonan-3-one

Executive Summary & Chemical Profile

As drug development increasingly explores conformationally restricted scaffolds, bridged bicyclic compounds like 2-Oxa-4-aza-bicyclo[3.3.1]nonan-3-one (CAS: 2379651-45-1) have become critical building blocks in medicinal chemistry[1]. However, because this is a novel, partially characterized research intermediate, it lacks exhaustive long-term toxicological profiling.

As a Senior Application Scientist, I mandate that this compound be handled under the Precautionary Principle . It must be treated as a potent systemic toxin and acute irritant, consistent with the hazard profiles of known oxazinone derivatives[2][3]. This guide provides the mechanistic reasoning and self-validating protocols required to handle this compound safely.

Hazard Assessment & Mechanistic Causality

Effective laboratory safety is not about blindly following rules; it is about understanding the chemical causality behind the risk.

  • Particulate Inhalation: With a molecular weight of 141.17 g/mol [1][4], this compound typically presents as a fine, easily aerosolized powder. The cyclic carbamate (oxazinone) moiety can act as a nucleophilic target in vivo, leading to severe respiratory tract irritation (H335)[2].

  • Dermal Penetration (The Vehicle Effect): In its dry state, skin absorption is moderate. However, when dissolved in polar aprotic solvents common in biological assays (e.g., DMSO, DMF), the solvent acts as a powerful penetration enhancer. The lipophilic nature of the bicyclic framework allows the solvated molecule to rapidly cross the stratum corneum, introducing acute systemic toxicity risks[3].

Quantitative Data & Engineering Controls

To establish a self-validating safety environment, baseline quantitative parameters must be strictly monitored prior to any physical handling.

Property / ParameterValue / SpecificationCausality / Safety Implication
Molecular Weight 141.17 g/mol [1]Small molecule; high risk of aerosolization during spatial transfer.
Physical State Solid PowderProne to triboelectric charging (static cling) on metal spatulas.
Exposure Limit < 15 mg/m³ (Total Dust)Handled as an uncharacterized nuisance dust; keep exposure strictly below this baseline regulatory limit.
Hood Face Velocity 80 - 100 fpmCaptures micro-particulates without generating turbulent eddies that blow powder back at the operator.

Personal Protective Equipment (PPE) Matrix

Do not default to standard laboratory PPE. The following matrix is specifically engineered for handling bicyclic oxazinones.

PPE CategorySpecificationCausality / Rationale
Hand Protection Double-layered Nitrile (EN 374 compliant)Nitrile provides superior resistance to organic solvents compared to latex. Double-layering allows immediate doffing of the outer glove if contaminated.
Eye Protection ANSI Z87.1 Chemical Splash GogglesProtects against both micro-particulate dust and solvent splashes. Standard safety glasses are insufficient due to the lack of an orbital seal.
Body Protection Flame-resistant (FR) lab coatMust be fully buttoned to prevent particulate accumulation on personal clothing.
Respiratory N95 or P100 particulate respiratorMandatory if weighing outside a validated engineering control (though chemical fume hood use is strictly required for this compound).

Operational Workflow & Methodology

The following is a self-validating protocol for the preparation of a 10 mM in vitro stock solution. Every step is designed to break the chain of chemical exposure.

Methodology: Preparation of a 10 mM Stock Solution in DMSO

  • Step 1: Fume Hood Preparation & Validation

    • Validation: Verify the chemical fume hood face velocity is actively reading between 80-100 fpm before opening the sash.

    • Lay down a disposable, plastic-backed absorbent bench pad to contain potential micro-spills.

  • Step 2: Static Mitigation & Weighing

    • Discharge static from your gloves using a grounded metal surface.

    • Wipe the analytical balance and a micro-spatula with an anti-static zero-charge wipe. Causality: Bicyclic organic powders carry static charges, causing them to "jump" from spatulas, leading to invisible contamination zones.

    • Weigh exactly 1.41 mg of 2-Oxa-4-aza-bicyclo[3.3.1]nonan-3-one into a pre-tared 2 mL amber glass HPLC vial. Causality: Amber glass preemptively mitigates potential UV-induced degradation of the oxazinone ring.

  • Step 3: Solubilization (The Critical Risk Phase)

    • Using a calibrated micropipette, add 1.0 mL of anhydrous DMSO directly to the vial while it remains inside the fume hood. Do not transport dry powder across the lab.

    • Cap the vial immediately with a PTFE-lined septum cap.

    • Vortex the sealed vial for 30 seconds until visually homogeneous.

  • Step 4: Decontamination

    • Doff the outer layer of nitrile gloves and dispose of them in a solid hazardous waste bin.

    • Wipe the exterior of the sealed vial with a 70% Isopropanol wipe before transferring it to a secondary containment box for storage.

Spill Response & Disposal Plan

Immediate, procedural responses prevent localized incidents from becoming laboratory-wide contaminations.

  • Solid Powder Spill: Do not sweep. Sweeping aerosolizes the oxazinone powder. Gently cover the spill with damp absorbent paper towels to trap the dust. Carefully scoop the towels into a hazardous waste bag using a disposable plastic scraper.

  • Liquid Spill (Solvated Compound): Apply an inert, non-combustible absorbent (e.g., vermiculite or sand). Scoop the saturated absorbent into a compatible, sealable chemical waste container. Wash the affected surface thoroughly with an alkaline detergent and water.

  • Disposal: All contaminated consumables (weigh boats, pipette tips, gloves) must be segregated into clearly labeled "Hazardous Organic Solid Waste" containers destined for high-temperature incineration. Do not wash any residue down the drain.

Workflow Visualization

The following logical decision tree dictates the handling parameters based on the physical state of the compound.

HandlingWorkflow Start 2-Oxa-4-aza-bicyclo[3.3.1]nonan-3-one (CAS: 2379651-45-1) Assess Assess Physical State & Vehicle Start->Assess Solid Dry Powder (Aerosol/Dust Hazard) Assess->Solid Weighing/Transfer Solution Dissolved in Solvent (Dermal Absorption Hazard) Assess->Solution Assay/Synthesis PPE_Solid Primary PPE: N95/P100 Respirator Anti-Static Spatula Chemical Fume Hood Solid->PPE_Solid PPE_Sol Primary PPE: Double Nitrile Gloves Splash Goggles Chemical Fume Hood Solution->PPE_Sol Decon Decontamination: 70% IPA Wipe Down PPE_Solid->Decon PPE_Sol->Decon Waste Disposal: Incineration (Hazardous Waste) Decon->Waste

Logical workflow for handling 2-Oxa-4-aza-bicyclo[3.3.1]nonan-3-one based on physical state.

References

  • Title: Safety Data Sheet - Ertapenem Oxazinone Impurity (Analogous Hazard Profile) Source: SynZeal Research Pvt Ltd URL: [Link]

  • Title: Synthesis and herbicidal activity of new oxazinone herbicides Source: Pest Management Science (PubMed / NIH) URL: [Link]

Sources

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